Aurothiomalate (sodium)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H11AuNaO4S |
|---|---|
Molecular Weight |
387.16 g/mol |
IUPAC Name |
sodium;gold;hydride;methane;2-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H6O4S.CH4.Au.Na.H/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);1H4;;;/q;;;+1;-1 |
InChI Key |
QTMMQQZZZMFKSA-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C.C(C(C(=O)O)S)C(=O)O.[Na+].[Au] |
Origin of Product |
United States |
Historical and Conceptual Framework of Aurothiomalate Sodium Research
Evolution of Gold Compounds in Chemical and Biochemical Research
The use of gold in medicine and chemistry has a long and storied history, dating back thousands of years. agincourtresources.comazom.comkoloidnestriebro.sk Ancient civilizations in China, India, and Egypt utilized gold-based preparations for various ailments, including smallpox, skin ulcers, and for spiritual purification. agincourtresources.comazom.comkoloidnestriebro.sk In medieval Europe, alchemists created "aurum potabile," a potable gold elixir, with the belief that it could cure a multitude of diseases. clockss.org
A significant turning point in the scientific application of gold compounds came in 1890 when German bacteriologist Robert Koch discovered that gold compounds could inhibit the growth of the bacteria responsible for tuberculosis. agincourtresources.com This discovery paved the way for the use of gold therapy for tuberculosis in the 1920s. agincourtresources.com Although it was later found to be ineffective for tuberculosis, this research led to the exploration of gold compounds for other conditions, eventually confirming their efficacy against rheumatoid arthritis. agincourtresources.com
The 20th century saw the introduction of specific gold complexes for therapeutic use, most notably for the treatment of rheumatoid arthritis. azom.comresearchgate.net This field of medicine became known as chrysotherapy. azom.com Beyond arthritis, researchers have explored the potential of gold compounds as agents against HIV and cancer. agincourtresources.comazom.com The development of gold nanoparticles has also opened new avenues for drug delivery and diagnostics. agincourtresources.comresearchgate.net The rich history and diverse applications of gold in medicine continue to fuel research into new gold-based therapeutic agents. nih.gov
Early Academic Investigations into Aurothiomalate (B1210753) (Sodium)
Sodium aurothiomalate, a gold(I) compound containing a thiomalate ligand, emerged as a key player in the field of chrysotherapy. Its synthesis involves the reaction of a gold(I) halide with sodium thiomalate. chemicalbook.com The resulting compound is a mixture of mono- and disodium (B8443419) salts, which can be precipitated by the addition of ethanol. chemicalbook.com
One of the earliest and most influential reports on the use of sodium aurothiomalate for rheumatoid arthritis was published in 1929 by French physician Jacques Forestier. azom.comwikipedia.org His work, along with that of other early investigators, demonstrated the therapeutic benefits of gold compounds in treating this chronic inflammatory disease. oup.com
Early research into the pharmacokinetics of sodium aurothiomalate revealed that after administration, gold is highly bound to proteins in the blood. nih.gov Studies in the 1970s began to quantitatively examine the disposition of gold in the body following injection of sodium aurothiomalate, noting a biexponential fall in serum gold concentration. otago.ac.nz These initial investigations laid the groundwork for understanding how the body processes this unique therapeutic agent, though many questions about its precise mechanism of action remained. wikipedia.org
Methodological Shifts in Aurothiomalate (Sodium) Research over Time
The study of sodium aurothiomalate and other gold compounds has been significantly advanced by the development of sophisticated analytical techniques. Early studies often relied on less sensitive methods, but the advent of modern instrumentation has allowed for a more detailed understanding of the chemistry and biology of these compounds.
A major challenge in analyzing gold in biological samples is its low concentration and the potential for interference from the surrounding matrix. mdpi.com To overcome this, various sample preparation and preconcentration methods have been developed, including fire assay and wet acid digestion. mdpi.com
The following table summarizes some of the key analytical techniques that have been applied to the study of sodium aurothiomalate and other gold compounds:
| Analytical Technique | Application in Gold Compound Research | Key Findings/Advantages |
| Atomic Absorption Spectroscopy (AAS) | Quantification of total gold content in biological samples (e.g., serum, urine). nih.gov | Enabled early pharmacokinetic studies and the correlation of gold levels with clinical outcomes. nih.gov |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Highly sensitive, gold-specific detection for the determination of gold-based drugs and their metabolites. nih.gov | Offers significantly lower detection limits than AAS, allowing for the analysis of trace amounts of gold species. tandfonline.com |
| High-Performance Liquid Chromatography (HPLC) | Separation of different gold-containing species, including the parent drug and its metabolites, in biological fluids. nih.govtandfonline.com | When coupled with a gold-specific detector like ICP-MS, HPLC allows for the detailed study of the metabolism of gold drugs. tandfonline.com |
| X-ray Absorption Fine Structure (EXAFS) and Wide-Angle X-ray Scattering (WAXS) | Determination of the molecular structure of sodium aurothiomalate, revealing a polymeric structure in the solid state. rsc.org | Provided crucial insights into the fundamental chemical nature of the drug. rsc.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Investigation of the molecular interactions between sodium aurothiomalate and biological molecules, such as proteins. acs.org | Demonstrated the binding of gold(I) ions to zinc finger proteins and the subsequent release of zinc. acs.org |
| Circular Dichroism (CD) Spectroscopy | Analysis of changes in the secondary structure of proteins upon binding to gold(I) ions from aurothiomalate. acs.org | Revealed structural alterations in proteins as a result of interaction with the gold compound. acs.org |
| Microbeam Analytical Techniques (e.g., D-SIMS, TOF-SIMS) | Characterization of the distribution and form of gold in various materials, including ores and biological samples. surfacesciencewestern.com | Provide high-resolution spatial information about gold localization. surfacesciencewestern.com |
The evolution of these analytical methods has been instrumental in moving from simple measurements of total gold concentration to a more nuanced understanding of the speciation, metabolism, and molecular interactions of sodium aurothiomalate. This has been crucial in elucidating its mechanism of action and its effects within the body. The combination of chromatographic separation with highly sensitive, element-specific detection has been particularly powerful in this regard. nih.govtandfonline.com
Molecular and Cellular Mechanisms of Action of Aurothiomalate Sodium
Cellular Uptake and Intracellular Distribution Studies
The entry of sodium aurothiomalate (B1210753) into cells and its subsequent localization are critical first steps in its pharmacological activity. Research indicates that the process is multifaceted, involving ligand exchange and accumulation in specific organelles.
Research on Ligand Exchange and Intracellular Fate
Once administered, sodium aurothiomalate undergoes ligand exchange reactions in the biological milieu. In plasma, the thiomalate ligand can be displaced, and the gold(I) ion becomes associated with proteins. northwestern.edupnas.org Thiol-containing molecules, such as glutathione (B108866) and cysteine, can also participate in these exchange reactions. researchgate.netacs.org The facility of these thiolate exchange reactions is a key aspect of aurothiomalate's chemistry, proceeding through associative mechanisms that can break down the polymeric structure into monomeric bis-thiolato complexes. semanticscholar.org The intracellular fate of gold from sodium aurothiomalate is linked to these exchange processes. After entering the cell, gold has been observed to accumulate in discrete intracellular regions. researchgate.net Studies with gold nanoparticles, which share some metabolic pathways with ionic gold, suggest that endocytosis is a primary mechanism of cellular entry, with the nanoparticles often trafficked through an endo-lysosomal pathway. mdpi.comnih.gov
Localization within Cellular Organelles (e.g., Lysosomes, Mitochondria)
Following cellular uptake, gold from sodium aurothiomalate has been found to localize within specific cellular compartments. Research has pointed to the accumulation of gold in lysosomes. pnas.orgmims.com The acidic environment of lysosomes may play a role in the further processing of the gold complexes.
Mitochondria have also been identified as a significant target for gold compounds. frontiersin.org The inhibition of mitochondrial enzymes, such as thioredoxin reductase, is considered a key mechanism contributing to the cytotoxic effects of some gold complexes. researchgate.netfrontiersin.org This interaction can disrupt cellular redox homeostasis and lead to apoptosis. researchgate.net
Interactions with Intracellular Biomolecules
The therapeutic and toxic effects of sodium aurothiomalate are largely mediated by its interactions with intracellular biomolecules, particularly proteins. These interactions often involve the formation of covalent adducts.
Protein Adduct Formation and Covalent Binding Studies
Sodium aurothiomalate is known to form adducts with various proteins, a process central to its mechanism of action. nih.gov These interactions are highly selective, with a strong preference for specific amino acid residues. nih.gov
The high affinity of gold(I) for sulfur makes cysteine residues a primary target for sodium aurothiomalate. rsc.org The formation of a cysteinyl-aurothiomalate adduct is a well-documented interaction. researchgate.netcancer.govnih.gov This covalent modification can alter the structure and function of the target protein. For instance, the interaction with a specific cysteine residue (Cys-69) in the PB1 domain of protein kinase C iota (PKCι) has been shown to inhibit its oncogenic signaling. nih.govcancer.govnih.gov Similarly, gold(I) compounds can inhibit cathepsins by binding to the active-site cysteine residue. researchgate.netrsc.org The interaction is not limited to cysteine; selenocysteine (B57510) residues, present in enzymes like thioredoxin reductase, are also potent binding sites for gold. researchgate.net
In the bloodstream, sodium aurothiomalate extensively binds to serum proteins, with estimates of protein binding reaching 85-95%. mims.comdrugbank.com
Albumin: Human serum albumin (HSA) is a major carrier of gold from sodium aurothiomalate. pnas.orgnih.govnih.govnih.govotago.ac.nz Studies have shown that aurothiomalate binds to albumin at multiple sites. One high-affinity binding site has been identified, with a conceivable binding mechanism involving the Au+ ion binding to the sulfhydryl group of cysteine-34. nih.gov Lower affinity binding sites are also present. nih.gov In vitro studies after incubation with whole blood showed that approximately 40% of the total protein-bound gold was attached to albumin. researchgate.netnih.gov
Transferrin: Transferrin, another important serum protein, also interacts with sodium aurothiomalate. X-ray crystallography studies have revealed that upon interaction with apo-transferrin, the thiomalate ligand is released, and gold ions bind directly to the protein. rsc.orgrsc.org The binding sites are located near several histidine residues, as well as aspartate and tyrosine residues. rsc.orgrsc.org This interaction can induce conformational changes in the protein. rsc.orgrsc.org
Other Serum Proteins: Besides albumin and transferrin, gold from sodium aurothiomalate also binds to other serum proteins, such as globulins. researchgate.netnih.gov After incubation with whole blood, a significant portion of the protein-bound gold was found associated with the alpha-1-globulin fraction. researchgate.netnih.gov
Interactive Data Table: Serum Protein Binding of Sodium Aurothiomalate
| Protein | Percentage of Protein-Bound Gold (in vitro, 24h incubation) | Key Binding Residues/Sites | Binding Affinity (Association Constant) |
| Albumin | ~40% researchgate.netnih.gov | Cysteine-34 (high-affinity site) nih.gov | K1 ≈ 3.0 x 10⁴ M⁻¹ (high-affinity site) nih.gov |
| α1-Globulin | ~29% researchgate.netnih.gov | Not specified | Not specified |
| β-Globulin | Not specified | Not specified | Not specified |
| γ-Globulin | ~6.1% researchgate.netnih.gov | Not specified | Not specified |
| Transferrin | Not specified | His25, Asp63, His249, His207, Tyr238, etc. rsc.orgrsc.org | Not specified |
Enzyme Inhibition and Activation Mechanisms
Sodium aurothiomalate's mode of action is significantly characterized by its ability to inhibit a variety of enzymes, thereby interfering with inflammatory and cellular signaling cascades. The following sections detail the research findings on its inhibitory effects on specific enzymes and pathways.
Thioredoxin Reductase (TrxR) Inhibition Research
Sodium aurothiomalate is recognized as a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in cellular redox regulation. medchemexpress.comtargetmol.com Research has demonstrated that gold(I) and gold(III) complexes are highly effective inhibitors of TrxR, with IC50 values in the micromolar to nanomolar range. researchgate.net This inhibition is considered a primary mechanism of action for gold-based compounds. rsc.org The inhibitory effect of aurothiomalate on TrxR can synergize with other agents that induce reactive oxygen and nitrogen species (RONS), leading to enhanced cell death in cancer cells. nih.gov Studies have shown that the thioredoxin system plays a crucial role in mediating redox-induced cell death, and its inhibition by compounds like aurothiomalate is a significant factor in their therapeutic and cytotoxic effects. nih.gov
| Enzyme Target | Inhibitor | Effect | Cell/System Studied |
| Thioredoxin Reductase (TrxR) | Sodium Aurothiomalate | Potent inhibition | Human colon cancer cells, Leukemia cells |
| Thioredoxin Reductase (TrxR) | Gold(I) and Gold(III) complexes | Highly efficient inhibition (IC50 0.020 to 1.42 µM) | Purified enzyme, Mitochondria |
| Thioredoxin Reductase (TrxR) | S-250 (securinine derivative) | Rapid and potent inhibition | AML cells |
Protein Kinase C (PKC) Pathway Modulation
Sodium aurothiomalate has been identified as a potent and selective inhibitor of oncogenic Protein Kinase C iota (PKCι) signaling. medchemexpress.comtargetmol.comglpbio.com It achieves this by binding to the PB1 domain of PKCι, specifically targeting a cysteine residue (Cys-69). mdpi.comnih.gov This interaction blocks the association of PKCι with its adaptor protein Par6, thereby disrupting a critical signaling pathway involved in cell proliferation and transformation. medchemexpress.comnih.gov This inhibition of the PKCι-Par6-Rac1-Pak-Mek 1,2-Erk 1,2 signaling pathway has been shown to suppress the growth of non-small cell lung cancer (NSCLC) cells. medchemexpress.comglpbio.com The sensitivity of cancer cells to sodium aurothiomalate has been correlated with higher expression levels of PKCι. mdpi.com
| Pathway Component | Inhibitor | Mechanism of Action | Cellular Effect |
| Protein Kinase C iota (PKCι) | Sodium Aurothiomalate | Binds to Cys-69 in the PB1 domain, blocking interaction with Par6 | Inhibition of transformed growth, suppression of NSCLC cell growth |
| PKCι-Par6-Rac1-Pak-Mek 1,2-Erk 1,2 | Sodium Aurothiomalate | Blocks pathway activation | Inhibition of Mek/Erk signaling, decreased cell proliferation |
Protein-Tyrosine Phosphatase (PTP) Inhibition
Research has shown that sodium aurothiomalate can inhibit the activity of protein-tyrosine phosphatases (PTPs), which are crucial for lymphocyte signaling. nih.gov Specifically, it has been found to inhibit CD45, a PTP essential for antigen-receptor-mediated signaling, with an IC50 of 1.2 +/- 0.1 microM. nih.gov The inhibition was determined to be competitive with the substrate. nih.gov The inhibitory effect is not limited to CD45, as the cytoplasmic PTP, PTP1B, was also inhibited with an IC50 of 3.6 +/- 0.2 microM. nih.gov Evidence suggests that sodium aurothiomalate may interact with the essential active site cysteine residue involved in the catalytic mechanism of PTPs, and this inhibition can be reversed by the addition of dithiothreitol. nih.gov
| Enzyme | Inhibitor | IC50 Value | Mechanism |
| CD45 | Sodium Aurothiomalate | 1.2 +/- 0.1 µM | Competitive with substrate, interacts with active site cysteine |
| PTP1B | Sodium Aurothiomalate | 3.6 +/- 0.2 µM | Interacts with active site cysteine |
Lysosomal Hydrolase Activity Studies
Sodium aurothiomalate has been shown to affect lysosomal enzyme activity. wikipedia.org Studies have demonstrated that it can inhibit several lysosomal hydrolases, including acid phosphatase and beta-glucuronidase. wikipedia.org Research on lysosomes isolated from rat kidney cortex indicated that sodium aurothiomalate caused a dose-related release of acid phosphatase, suggesting a disruptive effect on the lysosomal membrane. nih.gov However, this effect was less pronounced compared to sodium aurothiosulphate. nih.gov At higher concentrations, sodium aurothiomalate also exhibited a moderate inhibitory effect on acid phosphatase activity itself. nih.gov It is known that gold can accumulate in lysosomes, forming structures called aurosomes. pnas.orgpnas.org
| Enzyme/Process | Effect of Sodium Aurothiomalate | Observation |
| Lysosomal Membrane Stability | Disruptive effect | Dose-related release of acid phosphatase |
| Acid Phosphatase Activity | Moderate inhibition | Observed at relatively high gold concentrations |
| Beta-glucuronidase Activity | Inhibition | Noted as one of the enzymes inhibited by sodium aurothiomalate |
Prostaglandin (B15479496) Synthesis Pathway Modulation
A key aspect of sodium aurothiomalate's anti-inflammatory action is its ability to modulate the prostaglandin synthesis pathway. drugbank.com It has been known to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. wikipedia.orgdrugbank.com More specifically, research has pointed to the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). wikipedia.orgcore.ac.uk Studies in primary human chondrocytes have shown that aurothiomalate down-regulates the expression of mPGES-1, an effect comparable to that of dexamethasone. core.ac.uk This leads to a reduction in the production of prostaglandin E2 (PGE2). core.ac.uk Additionally, aurothiomalate has been reported to down-regulate the expression of cyclooxygenase-2 (COX-2) in murine chondrocytes by destabilizing its mRNA. core.ac.uk
| Enzyme/Molecule | Effect of Sodium Aurothiomalate | Cellular Outcome |
| Prostaglandin Synthesis | Inhibition | Decreased production of inflammatory mediators |
| Microsomal Prostaglandin E synthase-1 (mPGES-1) | Down-regulation of expression | Reduced PGE2 synthesis |
| Cyclooxygenase-2 (COX-2) | Down-regulation of expression via mRNA destabilization | Reduced conversion of arachidonic acid to prostaglandins |
Hyaluronidase (B3051955) Inhibition Research
Sodium aurothiomalate has been identified as an inhibitor of the enzyme hyaluronidase. nih.govjosorge.comnih.gov This enzyme is involved in the breakdown of hyaluronic acid, a major component of the extracellular matrix. Research has shown that sodium aurothiomalate can completely inhibit venom hyaluronidase. josorge.com In studies related to fertilization, sodium aurothiomalate was found to block in-vitro fertilization in hamsters at the level of the zona pellucida, suggesting that hyaluronidase may play a role in sperm penetration. nih.gov Further histochemical studies on mouse sperm enzymes confirmed the inhibition of hyaluronidase by sodium aurothiomalate. nih.govbioscientifica.com
| Enzyme | Inhibitor | Observed Effect | Research Context |
| Hyaluronidase | Sodium Aurothiomalate | Complete inhibition | Snake venom studies |
| Hyaluronidase | Sodium Aurothiomalate | Blocked in-vitro fertilization | Hamster fertilization studies |
| Hyaluronidase | Sodium Aurothiomalate | Inhibition confirmed | Mouse sperm enzyme histochemistry |
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition
Sodium aurothiomalate has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) expression. ncats.iocore.ac.uk mPGES-1 is a key and inducible enzyme responsible for the terminal step in the production of prostaglandin E2 (PGE2), a central mediator of inflammation and pain. ncats.iocore.ac.uk The expression of mPGES-1 is typically upregulated during inflammatory conditions, making it a significant target for anti-inflammatory therapies. ncats.io
Research conducted on primary human chondrocytes demonstrated that sodium aurothiomalate effectively reduces the expression of mPGES-1. ncats.iocore.ac.uk When these cells were stimulated with interleukin-1β (IL-1β) to mimic an inflammatory state, the addition of sodium aurothiomalate resulted in a dose-dependent decrease in mPGES-1 mRNA expression. ncats.io This inhibitory effect was observed at concentrations ranging from 2.5 to 50 µM. ncats.io Subsequently, this led to a reduction in mPGES-1 protein levels and a corresponding decrease in the production of PGE2. ncats.io The potency of sodium aurothiomalate in this regard has been compared to that of dexamethasone, a potent corticosteroid known to suppress mPGES-1 expression. core.ac.uk This specific action presents a distinct molecular mechanism for the anti-inflammatory effects of sodium aurothiomalate, separate from the inhibition of cyclooxygenase (COX) enzymes targeted by traditional non-steroidal anti-inflammatory drugs (NSAIDs). ncats.io
| Parameter | Effect of Sodium Aurothiomalate | Concentration Range | Cell Type | Reference |
|---|---|---|---|---|
| mPGES-1 mRNA Expression | Inhibition (Dose-dependent) | 2.5 - 50 µM | Primary Human Chondrocytes | ncats.io |
| mPGES-1 Protein Levels | Reduction | 25 µM | Primary Human Chondrocytes | ncats.io |
| PGE2 Production | Reduction | 2.5 - 25 µM | Primary Human Chondrocytes | ncats.io |
Research on Other Enzyme Systems (e.g., Acid Phosphatase, Beta-glucuronidase, Elastase, Cathepsin G, Thrombin)
Sodium aurothiomalate has been shown to interact with and inhibit a variety of enzyme systems, which is believed to contribute to its mechanism of action. wikipedia.org The enzymes affected include several lysosomal enzymes and serine esterases involved in inflammatory and tissue-degrading processes. nih.govnih.gov
Acid Phosphatase and Beta-glucuronidase: Multiple studies have reported the inhibition of these lysosomal enzymes by sodium aurothiomalate. wikipedia.orgnih.govnih.govcapes.gov.br In vitro studies demonstrated that sodium aurothiomalate directly inhibits the activity of acid phosphatase and beta-glucuronidase. nih.govnih.gov One study on isolated rat kidney lysosomes found that the compound had a moderate inhibitory effect on acid phosphatase at high concentrations. nih.govnih.gov Interestingly, research on rat alveolar macrophages after in vivo administration of sodium aurothiomalate revealed a biphasic effect: an initial inhibition of enzyme activity was observed one day after injection, followed by a significant elevation in the activities of both enzymes from 4 to 12 days later. nih.gov This contrasts with the consistent inhibition seen in in vitro settings. nih.gov
Elastase: Sodium aurothiomalate is a known inhibitor of human granulocyte elastase, a potent serine protease capable of degrading connective tissue components like elastin. wikipedia.orgnih.gov
Cathepsin G: This compound also inhibits cathepsin G, another serine protease found in the azurophilic granules of neutrophils that plays a role in inflammation and tissue damage. wikipedia.orgsma.org.sg
Thrombin: Research has demonstrated that sodium aurothiomalate inhibits the serine esterase thrombin. wikipedia.orgnih.gov This inhibition was observed in its interactions with washed human platelets, platelet-rich plasma, and platelet-poor plasma. nih.gov The proposed mechanism for this inhibition is an interaction between the gold-thiol complex and the cysteine-cysteine disulfide bridges within the thrombin molecule. nih.gov
| Enzyme | Enzyme Class | Observed Effect | Reference |
|---|---|---|---|
| Acid Phosphatase | Lysosomal Hydrolase | Inhibition | wikipedia.orgnih.govnih.gov |
| Beta-glucuronidase | Lysosomal Hydrolase | Inhibition | wikipedia.orgnih.govcapes.gov.br |
| Elastase | Serine Protease | Inhibition | wikipedia.orgnih.gov |
| Cathepsin G | Serine Protease | Inhibition | wikipedia.org |
| Thrombin | Serine Protease | Inhibition | wikipedia.orgnih.gov |
Nucleic Acid Interaction Investigations
The molecular actions of sodium aurothiomalate extend to interactions with nucleic acids and the machinery of gene expression. nih.gov Research suggests that a significant mechanism of action for the compound is the inhibition of transcription factor binding to DNA. nih.gov
One study investigated the effect of sodium aurothiomalate on the interaction between the progesterone (B1679170) receptor (PR), a type of zinc finger transcription factor, and its specific DNA response element (PRE). nih.gov Using nuclear extracts from human breast cancer cells, researchers found that preincubation with sodium aurothiomalate caused a concentration-dependent inhibition of PR binding to the PRE, with a half-maximal inhibitory concentration (IC50) of approximately 3 µM. nih.gov This effect was specific to the gold-containing compound, as thiomalic acid alone had no effect. nih.gov Furthermore, in cells transfected with a progestin-inducible reporter gene, sodium aurothiomalate was shown to inhibit gene transcription, demonstrating a functional consequence of its interference with transcription factor-DNA binding. nih.gov
Other investigations have explored the direct interaction of gold ions with DNA. Studies using Au(III) showed that it reacts with DNA at a pH of 5.6 to form a complex that is photosensitive to mid-UV radiation. nih.gov The formation of this complex significantly increases the rate of cyclobutane (B1203170) pyrimidine (B1678525) dimer production compared to untreated DNA. nih.gov Additionally, some databases classify sodium aurothiomalate as a DNA-directed DNA polymerase inhibitor. ebi.ac.ukebi.ac.uk
Impact on Cellular Signaling Pathways
Sodium aurothiomalate modulates several critical intracellular signaling pathways involved in inflammation and immune responses. Its effects on the NF-κB, MAPK, and other immune cell activation pathways are central to its therapeutic action.
NF-κB Pathway Modulation Studies
The nuclear factor-kappa B (NF-κB) pathway is a pivotal regulator of genes controlling inflammatory responses, cell adhesion, and cell survival. goldic.co.za The effect of sodium aurothiomalate on this pathway has been a subject of investigation, with some apparently conflicting findings. Several studies indicate that sodium aurothiomalate can suppress NF-κB activation. For instance, at a concentration of 25 µM, it was shown to suppress TNFα-induced activation of NF-κB and the subsequent expression of NF-κB target genes like E-selectin and cyclooxygenase-2. glpbio.commedchemexpress.com Other reports also describe it as an NF-κB inhibitor, with one study suggesting it acts by inducing IκB kinase in macrophages. nih.govtuni.fi
However, another study comparing the effects of two gold-containing drugs, auranofin and gold sodium aurothiomalate (GSTM), on human umbilical vein endothelial cells (HUVEC) produced different results. nih.gov In that specific experimental model, auranofin was found to decrease TNF-α-induced NF-κB activation, but GSTM did not show the same effect. nih.gov Despite this, GSTM did reduce TNF-α-mediated, neutrophil-dependent cytotoxicity, suggesting its anti-inflammatory effects in that context may occur through NF-κB-independent mechanisms. nih.gov These differing results may reflect cell-type-specific or context-dependent effects of the compound on the NF-κB signaling cascade.
MAPK Pathway Research
Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate the production of numerous inflammatory and destructive mediators in conditions like arthritis. researchgate.net Sodium aurothiomalate has been shown to exert significant influence over this pathway, particularly through the p38 MAPK branch.
A key mechanism identified is the upregulation of MAPK phosphatase 1 (MKP-1). core.ac.uk MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates p38 MAPK. Research in both murine and human chondrocytes has shown that sodium aurothiomalate increases the expression of MKP-1. core.ac.uk This increase in MKP-1 leads to decreased phosphorylation (activity) of p38 MAPK. core.ac.ukmedkoo.com The downstream consequence of this action is the suppression of pro-inflammatory genes that are regulated by the p38 pathway, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-3 (MMP-3), and interleukin-6 (IL-6). core.ac.ukmedkoo.com In addition to the p38 pathway, sodium aurothiomalate has been reported to inhibit the Mek/Erk signaling pathway, another major branch of the MAPK cascade. glpbio.commedchemexpress.com
Modulation of Immune Cell Activation Pathways
Sodium aurothiomalate modulates the activation and function of various immune cells, including T-lymphocytes and macrophages. wikipedia.orgnih.gov A significant mechanism in this modulation is the inhibition of protein kinase C (PKC), an enzyme critical for T-cell activation signaling. nih.gov
Studies on Jurkat T-cells demonstrated that sodium aurothiomalate inhibits T-cell proliferation and the production of interleukin-2 (B1167480) (IL-2). nih.gov This was linked to a dose-dependent inhibition of PKC activity. nih.gov The functional impact of this PKC inhibition was confirmed by the observation that phorbol (B1677699) ester (PMA)-stimulated phosphorylation of the gamma chain of the CD3 complex, a key event in T-cell activation, was markedly inhibited in cells treated with the compound. nih.gov
Beyond T-cells, sodium aurothiomalate is known to modulate phagocytic cells and inhibit class II major histocompatibility complex (MHC)-peptide interactions, which are essential for antigen presentation to CD4+ T-cells. wikipedia.org There is also evidence, however, that it may inhibit the protein-tyrosine phosphatase CD45, which could potentially enhance T and B cell receptor signaling, an effect that appears to contrast with its other observed immunosuppressive actions. nih.gov
| Signaling Pathway | Key Molecular Target/Effect | Downstream Consequence | Reference |
|---|---|---|---|
| NF-κB Pathway | Inhibition of TNFα-induced activation (reported in some studies) | Decreased expression of E-selectin, COX-2 | goldic.co.zaglpbio.commedchemexpress.com |
| MAPK Pathway (p38) | Upregulation of MAPK Phosphatase 1 (MKP-1) | Decreased p38 phosphorylation; suppression of COX-2, MMP-3, IL-6 | core.ac.ukmedkoo.com |
| MAPK Pathway (Erk) | Inhibition of Mek/Erk signaling | Inhibition of cell proliferation signals | glpbio.commedchemexpress.com |
| T-Cell Activation | Inhibition of Protein Kinase C (PKC) | Inhibited T-cell proliferation, IL-2 production, and CD3 phosphorylation | nih.gov |
| Antigen Presentation | Inhibition of Class II MHC-peptide interactions | Impaired antigen presentation to CD4+ T-cells | wikipedia.org |
Alteration of Cellular Adhesion Molecule Expression (e.g., VCAM-1, E-selectin)
Sodium aurothiomalate has been shown to modulate the expression of key cellular adhesion molecules involved in the inflammatory process, particularly Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin. These molecules are expressed on the surface of endothelial cells and are crucial for the recruitment of leukocytes to sites of inflammation.
Research conducted on cultured human endothelial cells demonstrated that sodium aurothiomalate inhibits the expression of VCAM-1 and E-selectin when stimulated by cytokines such as tumor necrosis factor (TNF), interleukin-1 (IL-1), and interleukin-4 (IL-4). nih.gov This inhibitory effect extends to the mRNA levels of these adhesion molecules. nih.govebi.ac.uk Interestingly, the drug did not appear to affect the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov Further investigation suggests that the thiomalate component of sodium aurothiomalate, rather than the gold itself, is responsible for this inhibition of VCAM-1 and E-selectin expression. nih.gov
In clinical studies involving patients with rheumatoid arthritis, treatment with intramuscular sodium aurothiomalate resulted in a discernible decrease in E-selectin expression on synovial blood vessels. annualreviews.orgoup.com This reduction in adhesion molecule expression is believed to be a contributing factor to the anti-inflammatory activity of the drug, as it directly impacts the trafficking of inflammatory cells into the joint synovium. nih.govoup.com The transcription factor NF-kappaB, a key regulator of genes for cell adhesion molecules like E-selectin and VCAM-1, is a potential target for the action of gold compounds like aurothiomalate.
Table 1: Effect of Sodium Aurothiomalate on Cellular Adhesion Molecule Expression
| Adhesion Molecule | Effect of Sodium Aurothiomalate | Experimental Context | Source(s) |
|---|---|---|---|
| VCAM-1 | Inhibition of cytokine-stimulated expression (protein and mRNA) | Cultured human endothelial cells | nih.govebi.ac.uk |
| E-selectin | Inhibition of cytokine-stimulated expression (protein and mRNA) | Cultured human endothelial cells | nih.govebi.ac.uk |
| Decreased expression in synovial vessels | Patients with rheumatoid arthritis | annualreviews.orgoup.com | |
| ICAM-1 | No effect on expression | Cultured human endothelial cells | nih.gov |
Influence on Cellular Redox Homeostasis
Sodium aurothiomalate exerts a significant influence on the cellular redox environment, interacting with key components of the antioxidant defense system and modulating the balance between oxidants and antioxidants.
Sodium aurothiomalate interacts directly with the glutathione system, a critical regulator of intracellular redox balance. researchgate.net Glutathione exists in a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a primary indicator of cellular oxidative stress. nih.govpatsnap.com
Studies using nuclear magnetic resonance (NMR) have shown that when sodium aurothiomalate is introduced to suspensions of red blood cells, it binds to intracellular glutathione. nih.gov In red cell lysates, a more specific interaction occurs where gold binds to the cysteine moiety of GSH, leading to the release of thiomalate. nih.govresearchgate.net This interaction highlights a mechanism where the gold compound directly engages with one of the cell's most important non-enzymatic antioxidants. nih.gov The binding of gold to GSH can be reversed through the addition of dimercaptopropanol sulfonate. nih.gov This interaction with the glutathione pool can alter the cellular capacity to buffer against oxidative insults.
The role of sodium aurothiomalate in relation to reactive oxygen species (ROS) is complex, with studies revealing both antioxidant and pro-oxidant capabilities depending on the experimental conditions.
As an antioxidant, sodium aurothiomalate has been described as a preventive and chain-breaking antioxidant. nih.gov It has demonstrated a capacity to scavenge radicals, as shown in assays using 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov In studies on the degradation of hyaluronan, a process often driven by ROS, sodium aurothiomalate showed protective effects similar to those of L-glutathione, a major endogenous antioxidant. researchgate.netnih.gov It effectively scavenges hydroxyl radicals and peroxyl-type radicals, particularly at higher concentrations. nih.gov
Conversely, some research points towards potential pro-oxidant effects, although this appears to be less significant than its antioxidant activity. For instance, while L-glutathione showed pro-oxidative effects at low concentrations in hyaluronan degradation studies, a similar significant pro-oxidant effect was not observed for sodium aurothiomalate at the lowest concentrations tested. nih.gov Other studies have noted that gold(I) ions from the drug could theoretically be oxidized to gold(III) ions by ROS like hypochlorous acid in phagocytic cells, which could then lead to the oxidation of proteins. researchgate.net Furthermore, research on stimulated synovial tissue cells from rheumatoid arthritis patients has examined the effects of sodium aurothiomalate on the generation of ROS. ebi.ac.uk
Table 2: Summary of Research on Sodium Aurothiomalate and Cellular Redox Status
| Area of Research | Key Findings | Source(s) |
|---|---|---|
| Glutathione Interaction | Binds to intracellular GSH in red blood cells. | nih.gov |
| Gold specifically binds the cysteine residue of GSH, releasing thiomalate. | nih.govresearchgate.net | |
| Antioxidant Activity | Acts as a preventive and chain-breaking antioxidant. | nih.gov |
| Scavenges hydroxyl and peroxyl-type radicals. | nih.gov | |
| Protects hyaluronan from radical-induced degradation. | researchgate.netnih.gov | |
| Pro-oxidant Potential | Less pro-oxidant effect than L-glutathione at low concentrations. | nih.gov |
| Theoretical in vivo oxidation of Au(I) to Au(III) by ROS in phagocytes. | researchgate.net |
Sodium aurothiomalate has been extensively studied for its effects on hyaluronan, a major component of the extracellular matrix and synovial fluid. Research has established its role as both an inhibitor of hyaluronan-degrading enzymes and a direct protector against oxidative degradation.
The compound is recognized as a low molecular weight inhibitor of hyaluronidase, the primary enzyme responsible for hyaluronan catabolism. nih.govbioscientifica.comnih.govbioscientifica.com Histochemical studies have confirmed that sodium aurothiomalate inhibits mouse sperm hyaluronidase. nih.gov This enzymatic inhibition prevents the breakdown of high molecular weight hyaluronan into smaller fragments, which are often pro-inflammatory. josorge.com
Beyond enzyme inhibition, sodium aurothiomalate directly protects high-molar-mass hyaluronan from degradation induced by free radicals. nih.gov In experiments using an oxidative system (Cu(II) plus ascorbate) to generate radicals, aurothiomalate demonstrated a dose-dependent protective effect, which was monitored by changes in the viscosity of the hyaluronan solution. researchgate.netnih.gov Additionally, sodium aurothiomalate has been found to suppress the accumulation of hyaluronan induced by interleukin-1beta by blocking the transcription of hyaluronan synthase 1 (HAS1). medkoo.com
Table 3: Effects of Sodium Aurothiomalate on Hyaluronan Metabolism
| Mechanism | Specific Effect | Experimental Finding | Source(s) |
|---|---|---|---|
| Enzyme Inhibition | Inhibition of Hyaluronidase | Identified as a hyaluronidase inhibitor. | nih.govbioscientifica.comnih.govbioscientifica.com |
| Antioxidant Protection | Protection from Radical Degradation | Protects high-molar-mass hyaluronan from oxidative degradation. | researchgate.netnih.gov |
| Synthesis Regulation | Suppression of Hyaluronan Synthesis | Suppresses IL-1β-induced hyaluronan accumulation by blocking HAS1 transcription. | medkoo.com |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| Ascorbate |
| Aurothiomalate (sodium) / Gold Sodium Thiomalate |
| Cysteine |
| Dimercaptopropanol sulfonate |
| E-selectin |
| Glutathione (GSH) / L-glutathione |
| Glutathione Disulfide (GSSG) |
| Gold |
| Hyaluronan / Hyaluronic Acid |
| Hypochlorous acid |
| Intercellular Adhesion Molecule-1 (ICAM-1) |
| Interleukin-1 (IL-1) |
| Interleukin-1beta |
| Interleukin-4 (IL-4) |
| Thiomalate |
| Tumor Necrosis Factor (TNF) |
Immunomodulatory Effects of Aurothiomalate Sodium at the Cellular Level
Research on Phagocytic Cell Activity (e.g., Macrophages, Polymorphonuclear Leukocytes)
Sodium aurothiomalate (B1210753) profoundly affects the function of phagocytic cells, such as macrophages and polymorphonuclear leukocytes (PMNLs), which are key players in the inflammatory cascade of autoimmune diseases. Research indicates that a primary mechanism of action for sodium aurothiomalate is the suppression of phagocytic activity in these cells. pharmadoor.com.brmims.com This inhibitory action is considered a cornerstone of its therapeutic effect in conditions like rheumatoid arthritis. patsnap.com
Studies have demonstrated that treatment with sodium aurothiomalate leads to a quantifiable reduction in macrophage populations within inflamed tissues. nih.gov For instance, in the synovial membrane of rheumatoid arthritis patients, treatment resulted in a significant decrease in the number of CD68+ macrophages, particularly in perivascular and connective tissue areas. nih.govfrontiersin.orgbmj.com This reduction in macrophage numbers is linked to a decrease in the production of monokines, which are macrophage-derived cytokines. nih.gov The compound has also been shown to markedly inhibit casein-induced macrophage activation in vivo. nih.gov
The effect of sodium aurothiomalate on the generation of reactive oxygen species by phagocytes has yielded varied results. One study reported that at high concentrations, it modestly inhibited the generation of superoxide (B77818) anions by PMNLs but had no effect on adherent mononuclear phagocytic cells. nih.govscispace.com Conversely, another investigation found that the compound did not alter superoxide anion generation by circulating PMNLs from treated patients. au.dk This suggests that the experimental conditions and specific cell populations studied can influence outcomes.
At a subcellular level, gold from sodium aurothiomalate accumulates within phagocytic cells like macrophages and neutrophils, forming characteristic lysosomal deposits known as aurosomes. pnas.org
Table 1: Effects of Sodium Aurothiomalate on Phagocytic Cells
| Cell Type | Observed Effect | Research Context | Citation |
|---|---|---|---|
| Macrophages & PMNLs | Suppression of phagocytic activity | General mechanism of action | pharmadoor.com.brmims.com |
| Synovial Macrophages (CD68+) | Significant decrease in cell numbers after treatment | In vivo studies in rheumatoid arthritis patients | nih.govfrontiersin.orgbmj.com |
| Inflammatory Monocytes | Significant reduction in the synovial lining layer | In vivo study in rheumatoid arthritis patients (2 weeks post-treatment) | nih.gov |
| PMNLs | Modest inhibition of superoxide anion generation (at high concentrations) | In vitro study | nih.govscispace.com |
| Adherent Mononuclear Phagocytic Cells | No inhibition of superoxide anion generation | In vitro study | nih.govscispace.com |
| PMNLs | No effect on chemotaxis or superoxide anion generation | Study on circulating cells from treated RA patients | au.dk |
T-Lymphocyte and B-Lymphocyte Functional Modulation
Sodium aurothiomalate modulates the function of both T- and B-lymphocytes, which are central to the adaptive immune response. Gold compounds are known to inhibit a variety of cell-mediated immune responses. nih.gov This includes the inhibition of T-lymphocyte activation and proliferation, which may occur indirectly through gold's effect on macrophages acting as antigen-presenting cells. nih.govtandfonline.comaai.org Gold compounds may also interfere with T-cell activation by binding to cysteine residues in the target antigen, thereby preventing its presentation to T-cells. nih.gov
In the context of inflamed joint tissue in rheumatoid arthritis, treatment with sodium aurothiomalate did not lead to significant changes in the numbers of T-cells or B-cells, in contrast to its marked effect on macrophage populations. nih.gov This suggests its primary impact in the local inflammatory environment may be on myeloid rather than lymphoid cells. nih.gov However, animal studies have shown that gold can have a stimulatory effect on B-cells in certain genetic contexts, promoting the production of both Th1- and Th2-dependent antibody isotypes. nih.gov
Table 2: Modulation of Lymphocyte Function by Sodium Aurothiomalate
| Cell Type | Observed Effect | Research Context | Citation |
|---|---|---|---|
| T-Lymphocytes | Inhibition of activation and proliferation | In vitro studies; potential interference with antigen presentation | nih.govtandfonline.comaai.orgnih.gov |
| Peripheral Blood Lymphocytes | Improved mitogenic response after in vivo treatment | Clinical study in RA patients (attributed to reduced disease activity) | nih.gov |
| Peripheral Blood Lymphocytes | Decrease in absolute cell counts | Prospective clinical trial in RA patients | ebi.ac.uk |
| Synovial T- and B-Lymphocytes | No significant change in cell numbers | In vivo study in RA synovial membrane | nih.gov |
| B-Lymphocytes | Stimulation of T-helper 1 and 2 dependent isotypes | Animal models (strain-dependent) | nih.gov |
Cytokine and Chemokine Production Research (e.g., TNF-α, IL-1)
A critical aspect of sodium aurothiomalate's immunomodulatory action is its ability to alter the production of cytokines, the signaling proteins that orchestrate inflammation. The compound is widely reported to inhibit the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6). patsnap.comnih.gov
Clinical research involving patients with rheumatoid arthritis has provided strong evidence for this effect. nih.gov Sequential synovial biopsies from patients treated with intramuscular sodium aurothiomalate showed a significant decrease in the expression of IL-1α, IL-1β, IL-6, and TNF-α after 12 weeks of therapy. nih.govbmj.com This reduction in cytokine expression occurred in the synovial lining, perivascular areas, and connective tissue. nih.govbmj.com
In vitro studies have further detailed these effects, though with some variability. Sodium aurothiomalate was shown to inhibit the production of IL-1-like activity by human monocytes in a dose-dependent manner. nih.gov However, another study reported a bimodal effect on IL-1 production, where low concentrations of the drug potentiated its release while higher concentrations were inhibitory. oup.com Some research has indicated that sodium aurothiomalate has a less potent inhibitory effect on TNF and IL-1 production compared to other gold compounds like auranofin. nih.gov
Beyond suppressing pro-inflammatory cytokines, some studies suggest that gold compounds may also promote the production of the anti-inflammatory cytokine IL-10 by activated macrophages. nih.govmdpi.com One study noted that aurothiomalate had a small but significant effect on IL-10 production. uow.edu.au
Table 3: Research Findings on Cytokine Production Modulation by Sodium Aurothiomalate
| Cytokine | Cell/Tissue Type | Observed Effect | Citation |
|---|---|---|---|
| TNF-α, IL-1α, IL-1β, IL-6 | Rheumatoid Arthritis Synovial Membrane | Significant decrease in expression after 12 weeks of treatment | nih.govbmj.com |
| IL-1 | Human Monocytes | Inhibited production of IL-1-like activity | nih.gov |
| IL-1 | Human Monocytes | Bimodal effect: Potentiation at low concentrations, inhibition at high concentrations | oup.com |
| TNF-α, IL-1 | Human Peripheral Blood Monocytes | No inhibitory effect at certain concentrations (in contrast to Auranofin) | nih.gov |
| IL-1 | Rabbit Model | Did not suppress production | bmj.com |
| IL-10 | Activated Macrophages | Enhanced expression (general effect of gold compounds) | nih.govmdpi.com |
| IL-10 | RAW264.7 Macrophages | Small but significant effect on production | uow.edu.au |
Gene Expression Profiling in Immunological Contexts
The effects of sodium aurothiomalate on immune cell function and cytokine production are ultimately driven by changes at the level of gene expression. nih.gov The compound modulates cellular activity by interfering with critical intracellular signaling pathways and the transcription factors that control the expression of immune-related genes.
A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). medkoo.com NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Sodium aurothiomalate has been shown to suppress TNFα-induced activation of NF-κB. medchemexpress.comchemsrc.com This blockade prevents the expression of NF-κB target genes, including those for cytokines like TNF-α and IL-1, as well as other inflammatory molecules such as E-selectin and cyclooxygenase-2 (COX-2). medkoo.commedchemexpress.comchemsrc.com The inhibition of COX-2 expression has also been linked to effects on the stability of its messenger RNA (mRNA). medkoo.com
Furthermore, research suggests that the mechanism of action for aurothiomalate involves the inhibition of transcription factor binding to DNA. nih.gov Studies using the progesterone (B1679170) receptor as a model for zinc finger transcription factors showed that aurothiomalate could inhibit the binding of the factor to its DNA response element in a concentration-dependent manner, thereby downregulating gene transcription. nih.gov
Table 4: Gene and Pathway Modulation by Sodium Aurothiomalate
| Target Pathway/Gene | Mechanism/Effect | Downstream Consequence | Citation |
|---|---|---|---|
| NF-κB Signaling Pathway | Inhibition of activation (e.g., in response to TNF-α) | Decreased transcription of pro-inflammatory genes | medkoo.commedchemexpress.comchemsrc.com |
| Transcription Factor Binding | Inhibition of binding to DNA response elements (demonstrated with a zinc finger model) | Regulation of gene expression | nih.gov |
| JAK/STAT Pathways | Interference with signaling | Modulation of cellular responses to cytokines | nih.gov |
| Cyclooxygenase-2 (COX-2) Gene | Inhibition of expression | Decreased production of prostaglandins | medkoo.commedchemexpress.comchemsrc.com |
| E-selectin Gene | Inhibition of expression | Reduced leukocyte adhesion to endothelium | medchemexpress.comchemsrc.com |
Pre Clinical Research Models and Methodologies for Aurothiomalate Sodium Studies
In Vitro Cellular Models for Mechanistic Elucidation
In vitro studies using isolated cell cultures have been fundamental in dissecting the specific cellular and molecular targets of sodium aurothiomalate (B1210753). These models allow for controlled investigation into the compound's effects on specific cell types and signaling pathways.
Researchers have employed various human cell lines to explore the compound's immunomodulatory and anti-inflammatory properties. A significant area of focus has been on endothelial cells and immune cells. For instance, studies on Human Umbilical Vein Endothelial Cells (HUVEC) have shown that sodium aurothiomalate can reduce the expression of the adhesion molecule E-selectin. nih.gov This effect is critical, as E-selectin plays a role in the adhesion and infiltration of monocytes in inflammatory processes. pnas.org However, unlike the related gold compound auranofin, sodium aurothiomalate did not appear to decrease the activation of NF-κB in HUVEC, suggesting a different mechanistic pathway for its anti-inflammatory effects in this model. nih.gov
The compound's impact on immune cells is a central theme of in vitro research. Sodium aurothiomalate is a potent inhibitor of the proliferation of peripheral blood mononuclear cells (PBMCs) that have been stimulated by mitogens or antigens. clinexprheumatol.org This inhibitory action is believed to be partly due to its direct effect on monocytes. clinexprheumatol.org At high concentrations in vitro, sodium aurothiomalate was found to decrease the expression of major histocompatibility complex (MHC) class II molecules on monocytes. clinexprheumatol.org Further studies on lymphocyte subsets revealed that gold compounds, including aurothiomalate, could inhibit adenylyl cyclase activity in the membranes of both T and B lymphocytes.
Other identified in vitro mechanisms include the inhibition of various enzymes such as acid phosphatase, beta-glucuronidase, and elastase, and the modulation of phagocytic cells. Some studies have also indicated that sodium aurothiomalate can inhibit the production of interferon-gamma (IFNγ) from stimulated PBMCs and has a bimodal effect on Interleukin-1 (IL-1) production by monocytes, enhancing it at low concentrations and inhibiting it at higher ones. clinexprheumatol.org
Table 1: Summary of In Vitro Cellular Studies on Sodium Aurothiomalate
| Cell Model | Molecule/Pathway Investigated | Key Research Finding | Citation(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | E-selectin Expression | Dose-dependent reduction in expression. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVEC) | NF-κB Activation | Did not decrease TNF-α-induced NF-κB activation. | nih.gov |
| Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen/Antigen-Induced Proliferation | Potent inhibition of proliferation observed. | clinexprheumatol.org |
| PBMCs (from RA patients and controls) | Interferon-gamma (IFNγ) Production | Inhibited production from concanavalin (B7782731) A-stimulated cells. | clinexprheumatol.org |
| Monocytes | MHC Class II Molecule Expression | Decreased expression at high in vitro concentrations. | clinexprheumatol.org |
| Monocytes | Interleukin-1 (IL-1) Production | Bimodal effect: enhanced at low concentrations, inhibited at high concentrations. | clinexprheumatol.org |
| Human T and B Lymphocyte Membranes | Adenylyl Cyclase Activity | Inhibited both basal and forskolin-activated adenylyl cyclase activity. |
Ex Vivo Tissue Models for Biochemical Analysis
Ex vivo models, which involve the use of tissues or cells taken from a living organism and studied in an external environment, provide a bridge between in vitro and in vivo research. These methodologies allow for biochemical analysis in a context that more closely reflects the complex physiological environment.
A key application of this model in sodium aurothiomalate research involves the analysis of cells and tissues from patients undergoing chrysotherapy. For example, sequential synovial biopsies from patients treated with gold therapy were analyzed, revealing a significant decrease in the expression of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα) after 12 weeks. clinexprheumatol.org
Similarly, neutrophils isolated from patients with rheumatoid arthritis have been used for ex vivo studies. Research has demonstrated that treatment can lead to both acute and chronic suppression of leukotriene B4 synthesis in these cells. clinexprheumatol.org Another study utilized freshly purified peripheral blood monocytes from healthy donors, which were stimulated in culture to release High Mobility Group Box 1 (HMGB1) and TNF. This ex vivo setup was used to test whether established antirheumatic drugs, potentially including gold salts, could inhibit the release of these inflammatory mediators. ebi.ac.uk
The biochemical analysis in ex vivo models also extends to understanding the drug's distribution and protein binding. In one study, when sodium aurothiomalate was incubated with whole blood for 24 hours, approximately 40% of the protein-bound gold was found attached to albumin, with a significant portion also binding to globulins. ebi.ac.uk
Table 2: Examples of Ex Vivo Analyses for Sodium Aurothiomalate
| Tissue/Cell Source | Biochemical Parameter Analyzed | Key Research Finding | Citation(s) |
| Synovial Biopsies (from RA Patients) | Cytokine Expression (IL-1α, IL-1β, IL-6, TNFα) | Significant decrease observed after 12 weeks of chrysotherapy. | clinexprheumatol.org |
| Neutrophils (from RA Patients) | Leukotriene B4 Synthesis | Acute and chronic suppression was demonstrated. | clinexprheumatol.org |
| Whole Blood | Protein Binding | ~40% of bound gold attached to albumin after 24-hour incubation. | ebi.ac.uk |
| Peripheral Blood Monocytes (from Healthy Donors) | HMGB1 and TNF Release | Model used to assess if antirheumatic drugs inhibit release. | ebi.ac.uk |
Mechanistic Studies in Animal Models (excluding therapeutic efficacy)
Animal models have been instrumental in studying the systemic effects and underlying mechanisms of sodium aurothiomalate in a complex living system, without focusing on therapeutic efficacy. A commonly used model is the adjuvant-induced arthritis (AIA) model in rats, which mimics some aspects of human rheumatoid arthritis. nih.gov
In these models, research can focus on specific mechanistic outcomes, such as the drug's effect on pain and inflammation-related behaviors. For example, quantitative gait analysis has been used as a method to assess mechanical hyperalgesia (a heightened sensitivity to pain) in arthritic rats. nih.gov This allows for an objective measurement of the compound's ability to modulate pain-related pathways, which is a key aspect of its mechanism of action, separate from its effect on joint swelling or disease progression scores. nih.gov In such studies, body weight is also monitored as an indicator of systemic effects and general health of the animal during the experiment. nih.gov It should be noted, however, that some studies have been performed on animal models that have later been considered questionable, and results should be interpreted with caution. pnas.org
Murine Xenograft Models for Molecular Interactions
Murine xenograft models, which involve the transplantation of human cells or tissues into immunodeficient mice, are a cornerstone of pre-clinical oncology research. While more commonly associated with the gold compound auranofin, the methodology is relevant for studying the molecular interactions of sodium aurothiomalate, particularly given its investigation in clinical trials for non-small cell lung cancer. mdpi.comoncotarget.com
In a typical murine xenograft study, human cancer cells are inoculated into mice to form a tumor. oncotarget.com The mice are then treated with the compound of interest. The primary goal in a mechanistic study is not just to observe tumor growth inhibition, but to understand the molecular changes within the tumor tissue post-treatment. For example, studies on other metal-based drugs in xenograft models have analyzed excised tumors to measure the levels of specific proteins like COX-2 and iNOS or to investigate the inhibition of signaling pathways. rsc.org Similarly, researchers can assess changes in tumor cell proliferation rates and apoptosis following treatment. drugbank.com
While detailed reports on the specific molecular interactions of sodium aurothiomalate within murine xenograft models are less prevalent in the literature compared to auranofin, the methodology remains a critical tool. oncotarget.comnih.gov Such models would allow researchers to investigate how sodium aurothiomalate affects protein expression, enzyme activity, and key signaling pathways (such as the PI3K/AKT/mTOR axis) in a live tumor microenvironment, providing crucial insights into its potential anticancer mechanisms. oncotarget.com
Advanced Analytical and Biophysical Characterization of Aurothiomalate Sodium
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable in probing the molecular structure, bonding, and electronic properties of sodium aurothiomalate (B1210753).
Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in studying the structure of sodium aurothiomalate and its interactions with other molecules. Both proton (¹H) and carbon-13 (¹³C) NMR have been employed to gain insights into the local chemical environment of the thiomalate ligand upon coordination to gold(I).
¹H NMR studies have been instrumental in investigating the binding of aurothiomalate to biological molecules. For instance, ¹H spin-echo Fourier transform (SEFT) NMR experiments have suggested that aurothiomalate can bind to intracellular glutathione (B108866) (GSH) in red blood cells. nih.gov These studies have shown a specific binding of gold to the cysteine residue of GSH, leading to the release of thiomalate. nih.gov
Furthermore, the reaction between aurothiomalate and cyanide has been monitored using ¹H and ¹³C NMR spectroscopy. nih.gov These studies identified the formation of a mixed ligand complex, [tmAuCN]⁻, as a major intermediate species. nih.gov
| Technique | Application | Key Findings |
| ¹H NMR | Interaction with Glutathione (GSH) | Aurothiomalate binds to the cysteine of GSH, releasing thiomalate. nih.gov |
| ¹H & ¹³C NMR | Reaction with Cyanide | Identification of intermediates such as [tmAuCN]⁻ and [Autm₂]⁻. nih.gov |
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. It includes both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES).
EXAFS studies on gold complexes have been crucial in determining bond lengths and coordination numbers. acs.orgacs.orgnih.gov For instance, EXAFS can be used to measure the Au-S bond lengths in aurothiomalate, providing direct evidence of the gold-sulfur coordination. This technique has been used to observe changes in the coordination environment of gold(III) complexes during reactions, such as the substitution of chloride ligands with hydroxyl groups, which results in a shortening of the bond distance to the central gold atom. acs.org Although not directly on aurothiomalate, these studies demonstrate the capability of EXAFS to probe the immediate coordination sphere of gold.
XANES spectroscopy, on the other hand, is sensitive to the oxidation state and coordination geometry of the absorbing atom. It can be used to monitor changes in the valence state of gold, for example, the reduction of Au(III) to Au(0), which is evidenced by the disappearance of a "white line" in the XANES spectrum. acs.orgresearchgate.net
| Technique | Information Obtained | Example Application |
| EXAFS | Bond lengths, coordination numbers | Determination of Au-Cl, Au-OH, and Au-Au bond lengths in gold complexes. acs.orgacs.orgnih.gov |
| XANES | Oxidation state, coordination geometry | Monitoring the reduction of Au(III) to Au(0). acs.orgresearchgate.net |
Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups present in a molecule. In the context of sodium aurothiomalate, FTIR is particularly useful for studying the vibrations of the thiomalate ligand and the Au-S bond.
The far-infrared spectra of thiolate-protected gold clusters show bands corresponding to Au-S stretching vibrations, typically appearing around and below 300 cm⁻¹. rsc.orgsemanticscholar.org The positions and relative intensities of these bands can be sensitive to the structure and size of the gold cluster. rsc.org
FTIR can also be used to characterize the carboxylate groups of the thiomalate ligand. The stretching frequencies of the C=O and C-O bonds can provide insights into their coordination environment.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| Au-S Stretch | < 300 | Direct probe of the gold-sulfur bond. rsc.orgsemanticscholar.org |
| C=O Stretch (carboxylate) | ~1600-1700 | Indicates the coordination state of the carboxyl groups. |
| C-O Stretch (carboxylate) | ~1300-1400 | Complements the C=O stretching data. |
UV-Visible spectroscopy probes the electronic transitions within a molecule. For gold(I) complexes like sodium aurothiomalate, the UV-visible absorption spectra are often characterized by ligand-to-metal charge transfer (LMCT) bands. acs.org
In many gold(I) thiolate complexes, the lowest energy transitions are assigned as S → Au LMCT transitions. acs.org The energy of these transitions can be influenced by factors such as the nature of other ligands attached to the gold center and the presence of intramolecular gold(I)-gold(I) interactions. acs.org The reaction between aurothiomalate and cyanide has also been studied by UV spectroscopy, complementing NMR data. nih.gov
| Transition Type | Typical Wavelength Range | Factors Influencing Transition Energy |
| S → Au LMCT | UV-Vis region | Ligand environment, Au(I)-Au(I) interactions. acs.org |
| Intra-ligand (π → π*) | UV region | Electronic structure of the thiomalate ligand. |
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on certain metal surfaces, particularly gold and silver.
For thiolate-protected gold clusters, Raman spectroscopy has been used to study the Au-S interface. acs.org The spectra can reveal characteristic peaks corresponding to the breathing mode of the gold core and Au-S stretching and bending modes. researchgate.net For instance, in some thiolate-protected gold clusters, Raman peaks in the range of 20-350 cm⁻¹ have been attributed to these vibrational modes. researchgate.net The ability to detect vibrations of the Au-S bond makes SERS a valuable tool for understanding the structure of sodium aurothiomalate.
| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Structural Information |
| Au-S Stretch | 250 - 350 | Information on the gold-sulfur bonding. researchgate.net |
| Au-S-Au Bend | < 110 | Insights into the geometry of the gold-sulfur framework. researchgate.net |
| Au Core Breathing | ~100 - 200 | Related to the size and structure of the gold core. researchgate.net |
Mass Spectrometry Applications
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which can be used to identify and characterize molecules. Electrospray ionization mass spectrometry (ESI-MS) has been particularly useful in the study of sodium aurothiomalate and its interactions.
ESI-MS has been employed to analyze the reactions of aurothiomalate with proteins. nih.gov These studies have provided insights into the metalation patterns of proteins by this gold drug. nih.gov For example, ESI-MS has been used to investigate the binding of aurothiomalate to model proteins such as ribonuclease A, cytochrome c, and lysozyme. nih.gov
Furthermore, ESI and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry have been used to study the formation of gold nanoclusters from the reaction of aurothiomalate with metallothionein. nih.gov These experiments have shown the binding of individual gold atoms to the protein. nih.gov
| Technique | Application | Key Findings |
| ESI-MS | Interaction with proteins | Characterization of protein metalation patterns. nih.gov |
| ESI-MS & MALDI-MS | Nanocluster formation | Observation of single gold atom binding to metallothionein. nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing the structure and interactions of metallodrugs like sodium aurothiomalate under near-physiological conditions. ESI-MS studies have been crucial in revealing that commercial aurothiomalate is not a simple monomer but exists as a mixture of oligomeric species. otago.ac.nz
Research has shown that in solution, the compound can form tetrameric gold species, such as Au₄L₄Na₉⁺ (where L represents the thiomalate ligand). otago.ac.nz Further analysis in different buffer systems has identified a variety of related species, including Au₄L₄NaH₈⁺, Au₄L₄Na₂H₇⁺, and others, highlighting the complex and dynamic nature of the compound in solution. otago.ac.nz
When studying the interaction of aurothiomalate with model proteins such as ribonuclease A, cytochrome c, and lysozyme, ESI-MS analysis has demonstrated a distinct pattern of metalation. nih.gov Unlike other gold compounds that may form covalent bonds, aurothiomalate appears to engage primarily in non-covalent interactions with these proteins. nih.gov ESI-MS analysis revealed that up to three tetrameric aurothiomalate species can bind non-covalently to the surface of these proteins. otago.ac.nz This mode of binding is a critical distinction in its biochemical behavior and is thought to influence its therapeutic effects and transport mechanisms. nih.gov
Table 1: Aurothiomalate Species Identified by ESI-MS This table summarizes various oligomeric and adducted forms of sodium aurothiomalate observed in different solution conditions using Electrospray Ionization Mass Spectrometry.
| Identified Species | Solution/Buffer Conditions | Reference |
|---|---|---|
| Au₄L₄Na₉⁺ | Commercial Product Analysis | otago.ac.nz |
| Au₄L₄Na₁₀²⁺ | 50:50 Water-Methyl Cyanide with Ammonia | otago.ac.nz |
| AuL₂Na₆⁺ | 50:50 Water-Methyl Cyanide with Ammonia | otago.ac.nz |
| Au₄L₄NaH₈⁺, Au₄L₄Na₂H₇⁺, etc. | Ammonium Acetate Buffer (pH 6.8) | otago.ac.nz |
| Non-covalent adducts with Ribonuclease A, Cytochrome c, Lysozyme | In vitro protein interaction studies | otago.ac.nznih.gov |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for the elemental determination of metals in a wide array of sample types. helsinki.fi In the context of sodium aurothiomalate, ICP-OES serves as a powerful tool for quantifying the total gold content in biological and pharmaceutical samples.
The method involves introducing a liquid sample into a high-temperature argon plasma (around 6,000–10,000 K). helsinki.fi The intense heat desolvates, vaporizes, and excites the atoms of the elements present, including gold. As the excited gold atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of gold in the sample, allowing for precise quantification. helsinki.fi
ICP-OES is particularly valuable for:
Quantifying Gold in Biological Matrices: Researchers use ICP-OES to measure the concentration of gold in blood, serum, tissues, and cellular fractions from patients or animal models treated with sodium aurothiomalate. nih.gov This data is essential for pharmacokinetic studies.
Quality Control: In pharmaceutical manufacturing, ICP-OES can verify the gold concentration in the final drug product, ensuring consistency and accuracy.
Environmental Analysis: The technique can be used to monitor levels of gold in environmental samples, although this is less common for therapeutic compounds.
While ICP-OES is highly effective for determining total elemental gold, it does not provide information about the chemical form or speciation of the gold (e.g., whether it is bound to thiomalate, proteins, or other ligands). For that, it must be coupled with a separation technique.
Chromatographic Separations (e.g., HPLC-ICP-MS)
To understand the metabolic fate of sodium aurothiomalate, it is necessary to separate the parent compound from its various metabolites and protein-bound forms. High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier hyphenated technique for this purpose. cytivalifesciences.com
This approach combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS. cytivalifesciences.comcreative-proteomics.com The process involves:
Separation: A biological sample, such as patient blood or plasma, is injected into an HPLC system. Using a suitable column (e.g., size-exclusion or anion-exchange), the different components in the sample are separated based on properties like size or charge. cytivalifesciences.com This allows for the separation of protein-bound gold from smaller gold-containing molecules.
Detection and Quantification: The eluent from the HPLC column is directly introduced into the ICP-MS instrument. The ICP-MS atomizes and ionizes the sample, and the mass spectrometer separates and detects ions based on their mass-to-charge ratio. By setting the detector to monitor for the mass of gold (¹⁹⁷Au), it acts as a highly specific detector for only the gold-containing fractions as they elute from the column. cytivalifesciences.com
This powerful combination allows researchers to simultaneously identify and quantify different gold species in a complex biological matrix, providing critical insights into the drug's biotransformation and distribution among various blood components. cytivalifesciences.com
Table 2: Components and Function of an HPLC-ICP-MS System for Aurothiomalate Analysis This table outlines the key components of a hyphenated HPLC-ICP-MS setup and their specific roles in the analysis of gold-containing compounds like sodium aurothiomalate in biological samples.
| Component | Function | Specific Role in Aurothiomalate Analysis |
|---|---|---|
| HPLC Pump & Injector | Delivers mobile phase and introduces the sample into the system. | Injects patient plasma or serum sample for analysis. |
| HPLC Column (e.g., Size-Exclusion) | Separates molecules based on a physical or chemical property. | Separates large protein-gold complexes from smaller gold metabolites. cytivalifesciences.com |
| Interface (Nebulizer) | Connects the HPLC to the ICP-MS, converting the liquid eluent into a fine aerosol. | Introduces the separated fractions into the plasma source. |
| ICP Torch | Generates high-temperature plasma to atomize and ionize the sample. | Breaks down all gold-containing molecules into gold ions (Au⁺). |
| Mass Spectrometer | Separates ions by mass-to-charge ratio and detects them. | Specifically detects and quantifies the ¹⁹⁷Au isotope, providing a chromatogram of gold distribution. cytivalifesciences.com |
Protein Binding and Interaction Assays
The biological effects of sodium aurothiomalate are largely mediated by its interactions with proteins. nih.gov Therefore, assays that characterize these binding events are fundamental to understanding its mechanism of action.
Optical biosensors, particularly those based on Surface Plasmon Resonance (SPR) such as BIAcore systems, provide a powerful, real-time, and label-free method for studying biomolecular interactions. ub.edudrugdiscoveryonline.com This technology can be used to precisely measure the binding kinetics (association and dissociation rates) and affinity of small molecules like aurothiomalate to target proteins.
The experimental setup for analyzing aurothiomalate binding would typically involve:
Immobilization: A purified target protein of interest is covalently attached to the surface of a gold-coated sensor chip. drugdiscoveryonline.com
Interaction Analysis: A solution containing sodium aurothiomalate is flowed over the sensor surface. As aurothiomalate binds to the immobilized protein, the mass at the surface increases, causing a change in the refractive index. This change is detected by the SPR instrument and recorded in real-time as a sensorgram.
Dissociation: A buffer solution is then flowed over the chip to wash away the bound aurothiomalate, and the dissociation is monitored in real-time.
Data Analysis: By analyzing the sensorgrams obtained at various concentrations of aurothiomalate, key kinetic parameters can be calculated, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. drugdiscoveryonline.com
This technology enables the detailed characterization of the binding specificity and strength of aurothiomalate to a wide range of potential protein targets. ub.edu
Competitive Activity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic strategy used to identify the protein targets of a small molecule within a complex proteome. This technique is particularly useful for identifying the cellular targets of gold(I) complexes like aurothiomalate.
The competitive ABPP workflow involves several steps:
Proteome Treatment: A cell lysate or living cells are treated with the compound of interest (e.g., sodium aurothiomalate). The compound is allowed to bind to its specific protein targets.
Probe Labeling: The proteome is then treated with a broad-spectrum, activity-based probe that covalently binds to the active sites of a large family of proteins. This probe also contains a reporter tag (like biotin (B1667282) or a fluorescent dye) for later detection and enrichment.
Competition: If aurothiomalate has bound to the active site of a particular protein, it will block the binding of the activity-based probe.
Analysis: The proteins that are labeled by the probe are detected. A decrease in the signal for a specific protein in the aurothiomalate-treated sample compared to a control sample indicates that aurothiomalate has bound to that protein and competed with the probe. Mass spectrometry is then used to identify these "competed" proteins.
This powerful approach offers a robust method to screen for and identify the direct protein targets of aurothiomalate in an unbiased, proteome-wide manner, providing crucial clues about its biological mechanism of action.
Imaging Techniques for Subcellular Gold Distribution
To understand how aurothiomalate functions at a cellular level, it is essential to determine its localization within the cell. Advanced imaging techniques have been employed to visualize the subcellular distribution of gold following treatment with sodium aurothiomalate.
Studies using electron microscopy combined with electron probe X-ray microanalysis have successfully localized gold within specific cellular compartments. ub.edu Research on synovial membranes from patients treated with sodium aurothiomalate has revealed that gold is not distributed uniformly throughout the cell. Instead, it was detected exclusively within the lysosomes of synovial lining cells (type A cells) and subsynovial mononuclear cells. ub.edu
Within these lysosomes, the gold appeared in two distinct forms:
Filamentous deposits: The primary form of accumulated gold.
Electron-dense granules: A less common form observed alongside the deposits.
Quantitative X-ray microanalysis confirmed the presence of high concentrations of gold within these lysosomal structures. Interestingly, sulfur was also detected in the lysosomes containing the filamentous deposits, though the sulfur-to-gold signal ratio was different from that in the parent aurothiomalate compound, suggesting that the drug undergoes biotransformation after entering the cell. These findings strongly indicate that lysosomes are a major site of accumulation and metabolism for gold delivered via aurothiomalate therapy.
Electron Microscopy and Electron Probe X-ray Microanalysis
The subcellular distribution and elemental composition of gold following administration of sodium aurothiomalate have been investigated using electron microscopy and electron probe X-ray microanalysis. These techniques have been crucial in identifying the precise locations of gold accumulation within cells, particularly in the synovial membrane of patients with rheumatoid arthritis.
Research conducted on synovial tissue from patients treated with sodium aurothiomalate has revealed that gold is not diffusely distributed but is concentrated within specific intracellular organelles. nih.govnih.gov Using electron microscopy, gold deposits were identified exclusively within the lysosomes of synovial lining cells (type A cells) and subsynovial mononuclear cells. nih.gov These deposits, often termed "aurosomes," appear in two distinct morphological forms: highly electron-dense granules and more abundant filamentous or needle-like deposits. nih.govscispace.com
Electron probe X-ray microanalysis, a technique that allows for the elemental analysis of microscopic areas, was employed to confirm the presence of gold and to identify other co-localizing elements. nih.govnih.gov This analysis confirmed that the electron-dense particles within the lysosomes were indeed composed of gold. nih.gov Quantitative analysis determined that the concentration of gold within these lysosomes was substantial, equivalent to 20.0 to 87.4 mg/ml in standard specimens. nih.gov
Furthermore, X-ray microanalysis detected the presence of sulphur within the lysosomes containing the filamentous gold deposits. nih.gov However, the ratio of sulphur to gold signals was not consistent with that of the parent compound, sodium aurothiomalate. nih.gov This finding suggests that the aurothiomalate molecule undergoes metabolic transformation after entering the cell, with gold and sulphur being retained within the lysosomal compartment, possibly in a new chemical form. nih.gov Similar intralysosomal gold deposits have also been observed in macrophages of the skin in patients undergoing chrysotherapy. nih.gov
| Finding | Technique Used | Location | Morphological Form | Elemental Composition |
| Gold Localization | Electron Microscopy | Lysosomes of synovial lining cells and mononuclear cells | Filamentous deposits and electron-dense granules | Gold (Au) |
| Elemental Analysis | Electron Probe X-ray Microanalysis | Lysosomes containing filamentous deposits | Not Applicable | Gold (Au) and Sulphur (S) |
| Quantitative Analysis | Electron Probe X-ray Microanalysis | Lysosomes | Not Applicable | Equivalent to 20.0-87.4 mg/ml Gold |
Luminescence Imaging with Reporter Probes
While direct luminescence imaging of sodium aurothiomalate itself is not a standard analytical method, the inherent luminescent properties of gold(I)-thiolate complexes and the development of reporter probes for gold ions provide a basis for this characterization approach. Gold(I)-thiolate compounds, the class to which aurothiomalate belongs, can exhibit characteristic luminescence, typically a red emission, which is assigned to a ligand-to-metal charge transfer (LMCT) from the sulfur atom to the gold atom. nih.govacs.org The formation of these luminophores can be influenced by factors such as solvent polarity and the specific thiol ligands involved, with kinetics ranging from minutes to hours. acs.orgnih.gov
The dissociation of polymeric gold(I) thiolates, such as glutathione-gold(I) polymers, in aqueous solutions can lead to the formation of luminescent gold nanoparticles approximately 2 nm in size. utdallas.edu These nanoparticles exhibit strong luminescence and are composed of both gold(I) and gold(0) atoms, distinguishing them from non-luminescent gold nanoparticles produced by strong reducing agents. utdallas.edu
For the purpose of imaging, researchers have developed specialized luminescent reporter probes to detect gold ions that may be present as intermediate metabolites of gold(I) drugs. researchgate.net For instance, a water-soluble ruthenium(II) complex-based luminescent probe has been successfully used to detect gold(III) ions (Au³⁺) in living cells and in vivo through luminescence imaging. researchgate.net This type of probe offers a tool to study the metabolic pathways of gold-based drugs by visualizing the fluctuation of gold ion levels within biological systems. researchgate.net The generation of reactive oxygen species (ROS) by cells can be assayed by chemiluminescence, and studies have examined the effect of sodium aurothiomalate on this process in stimulated synovial tissue cells. nih.gov However, in one study, auranofin, but not sodium aurothiomalate, was found to inhibit the chemiluminescent response. nih.gov
| Area of Study | Key Findings | Relevance to Aurothiomalate |
| Inherent Luminescence | Gold(I)-thiolate complexes can exhibit a characteristic red luminescence. nih.govacs.org | Provides a potential intrinsic optical property for detection, though practical application for aurothiomalate is not established. |
| Luminescent Nanoparticles | Dissociation of gold(I)-thiolate polymers can form strongly luminescent gold nanoparticles containing Au(I) and Au(0). utdallas.edu | Suggests that degradation products of aurothiomalate polymers might have detectable luminescent properties. |
| Reporter Probes | Ruthenium(II) complex-based probes can detect and image Au³⁺ ions, an intermediate metabolite of gold drugs, in living cells. researchgate.net | Offers a method for indirect imaging and tracking of aurothiomalate metabolism and localization in situ. |
| Chemiluminescence Assays | The effect of aurothiomalate on the chemiluminescence of polymorphonuclear leukocytes has been studied, showing variable effects depending on the preparation. nih.gov | Used to probe the interaction of aurothiomalate with cellular oxidative processes. |
Viscometry and Degradation Kinetic Studies (e.g., Rotational Viscometry)
Rotational viscometry has been utilized to study the effects of sodium aurothiomalate on the biophysical properties of biologically relevant macromolecules, such as hyaluronan. Hyaluronan is a high-molar-mass polysaccharide crucial for the viscoelastic properties of synovial fluid. Its degradation by reactive oxygen species is a feature of inflammatory joint diseases.
In one study, the protective effect of aurothiomalate against the radical-induced degradation of high-molar-mass hyaluronan was investigated. nih.govresearchgate.net The degradation was initiated by an oxidative system (Cu(II) plus ascorbate), and the resulting changes in the dynamic viscosity of the hyaluronan solution were monitored over time using rotational viscometry. nih.gov This method provides insight into the degradation kinetics by measuring the fluid's resistance to flow, which is directly related to the molar mass of the hyaluronan polymer.
The study demonstrated that aurothiomalate has a significant, dose-dependent effect on hyaluronan degradation. nih.gov When added after the onset of radical-induced degradation, aurothiomalate was able to halt the process, acting as a chain-breaking antioxidant. The effects were comparable to those of L-glutathione, a known antioxidant. nih.govresearchgate.net At the lowest tested concentrations, aurothiomalate did not exhibit the pro-oxidant effects that were observed with L-glutathione under similar conditions. nih.govresearchgate.net These viscometric studies provide quantitative data on the ability of aurothiomalate to preserve the integrity of macromolecules under oxidative stress.
| Compound | Concentration (mM) | Effect on Hyaluronan Viscosity (Degradation) | Kinetic Role |
| Aurothiomalate | 1 | Partial inhibition of degradation | Chain-breaking antioxidant |
| 10 | Strong inhibition of degradation | Chain-breaking antioxidant | |
| 50 | Complete inhibition of degradation | Chain-breaking antioxidant | |
| 100 | Complete inhibition of degradation | Chain-breaking antioxidant | |
| L-Glutathione | 1 | Partial inhibition (showed some pro-oxidant effect) | Chain-breaking antioxidant |
| 10 | Strong inhibition of degradation | Chain-breaking antioxidant | |
| 50 | Complete inhibition of degradation | Chain-breaking antioxidant | |
| 100 | Complete inhibition of degradation | Chain-breaking antioxidant |
Data derived from studies on the radical degradation of high-molar-mass hyaluronan. nih.govresearchgate.net
Antioxidant Capacity Assays (e.g., ABTS Decolorization)
The antioxidant capacity of sodium aurothiomalate has been quantified using established chemical assays, such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay. nih.govresearchgate.net This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a chromophore with a characteristic absorbance. nih.govgbiosciences.com The reduction of the pre-formed blue-green ABTS•+ by an antioxidant to its colorless neutral form results in a decrease in absorbance, which can be measured spectrophotometrically. nih.govgbiosciences.com The extent of decolorization is proportional to the antioxidant's concentration and its radical-scavenging ability. gbiosciences.com
Studies applying the ABTS assay to aurothiomalate have demonstrated its potent radical-scavenging properties. nih.govresearchgate.net When compared with L-glutathione, a major endogenous antioxidant, aurothiomalate was found to be a faster scavenger of the ABTS radical cation. researchgate.net The reaction kinetics showed an initial rapid decrease in ABTS•+ concentration upon the addition of aurothiomalate, followed by a slower, continuous decline over time. researchgate.net
This dual-phase kinetic behavior suggests that aurothiomalate possesses both an acute and a prolonged antioxidant effect. researchgate.net The results from the ABTS assay, combined with findings from viscometric studies, confirm that aurothiomalate is an effective scavenger of free radicals, which contributes to its protective effects against oxidative degradation of biomolecules. nih.govresearchgate.net
| Compound | Antioxidant Activity (ABTS Assay) | Kinetic Profile |
| Aurothiomalate (sodium) | Effective radical-scavenging capacity. nih.govresearchgate.net | Faster initial scavenging compared to L-glutathione, followed by a sustained effect. researchgate.net |
| L-Glutathione | Effective radical-scavenging capacity. nih.govresearchgate.net | Slower initial scavenging compared to aurothiomalate. researchgate.net |
Synthetic Chemistry and Structural Modification in Aurothiomalate Sodium Research
Methods for Aurothiomalate (B1210753) (Sodium) Synthesis
The synthesis of sodium aurothiomalate is a well-established process involving the reaction of a gold salt with sodium thiomalate. A common laboratory- and industrial-scale method involves the reaction of sodium thiomalate with gold iodide in an aqueous solution. google.com This process is designed to produce a well-defined chemical compound suitable for various research applications. google.com
The synthesis can be broken down into several key stages:
Neutralization of Thiomalic Acid : Pure thiomalic acid is first neutralized with sodium hydroxide in an aqueous solution to form sodium thiomalate. google.com
Reaction with Gold Iodide : The resulting sodium thiomalate solution is then mixed with a suspension of freshly prepared gold(I) iodide. google.comgpatindia.com The gold iodide dissolves as it reacts, forming sodium aurothiomalate and sodium iodide as a byproduct. google.com
Precipitation and Purification : The sodium aurothiomalate is separated from the highly soluble sodium iodide by precipitation. This is typically achieved by adding ethanol, which causes the aurothiomalate to precipitate as an oily liquid. google.comgpatindia.com This precipitate is then redissolved in water and re-precipitated with alcohol to improve purity. Further purification may involve dissolving the product in a minimal amount of water, adding glycerine, and precipitating the solid product with methyl alcohol. google.com
Final Product : After washing with methyl alcohol and drying, the final product is obtained as a hygroscopic, white to yellowish-green powder that is highly soluble in water but nearly insoluble in alcohols and ether. google.com Analysis of the final product confirms its composition aligns with the chemical formula C₄H₃AuNa₂O₄S·H₂O. google.com
| Reactant | Role in Synthesis | Reference |
|---|---|---|
| Thiomalic Acid | Provides the thiol-containing ligand backbone. | google.com |
| Sodium Hydroxide | Neutralizes thiomalic acid to form the sodium thiomalate salt. | google.com |
| Gold(I) Iodide | Source of Gold(I) for coordination with the thiol group. | google.comgpatindia.com |
| Ethanol / Methyl Alcohol | Used as anti-solvents to precipitate the final product and separate it from byproducts. | google.com |
Development and Characterization of Aurothiomalate (Sodium) Derivatives and Analogues
Research into gold-based therapeutic agents has extended beyond sodium aurothiomalate to include various derivatives and analogues designed to modify its physicochemical properties. An important analogue is aurothioglucose, another gold(I)-thiolate compound used in medicine. gpatindia.com The development of such compounds often involves modifying the thiol ligand attached to the gold(I) center.
The characterization of these gold compounds is crucial for understanding their structure and purity. Standard analytical techniques employed include:
Elemental Analysis : To confirm the percentage of gold and other elements, ensuring the correct stoichiometric composition. google.com
Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structure of the organic ligand and study the compound's behavior in solution. researchgate.net
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing the interactions of these gold compounds with biological molecules like proteins. nih.gov
X-ray Crystallography : Provides definitive structural information on the solid-state arrangement of atoms and the coordination geometry of the gold center, though obtaining suitable crystals of polymeric gold thiolates can be challenging.
While specific, novel derivatives of aurothiomalate are not extensively detailed in recent literature, the principles of their design would involve altering the thiomalate backbone to influence properties such as solubility, stability, and biological interactions.
Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts
Structure-activity relationship (SAR) studies of gold compounds aim to identify the chemical features essential for their activity. For gold(I)-thiolate complexes like sodium aurothiomalate, several key principles have been established from non-clinical research. gpatindia.comgpatindia.com
A primary finding is that the free thiol group is a critical structural feature for the activity of these agents. nih.gov This group is believed to be pivotal in the compound's mechanism of action, which involves augmenting intracellular thiol pools and sequestering reactive aldehydes that can contribute to cellular damage. nih.gov
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| Gold Oxidation State | The monovalent Au(I) state is considered more active than trivalent Au(III) or colloidal gold. | gpatindia.comgpatindia.com |
| Sulfur-Containing Ligand | The attachment of the gold atom to a sulfur-containing ligand (thiolate) is essential for activity. | gpatindia.comgpatindia.com |
| Coordination Number | Injectable gold compounds are typically monocoordinated or feature linear two-coordinate geometry at the gold center. | gpatindia.comgpatindia.com |
| Ancillary Ligands | Complexation with ligands like phosphines (e.g., in Auranofin) can increase bioavailability. | gpatindia.comgpatindia.com |
These SAR principles guide the design of new gold-based compounds. For instance, the superior activity of Au(I) directs synthesis efforts towards stabilizing this oxidation state, while the necessity of the sulfur ligand underscores the importance of the gold-thiolate bond. wikipedia.org
Polymerization and Coordination Chemistry of Aurothiomalate (Sodium)
The coordination chemistry of sodium aurothiomalate is dominated by the strong affinity of the "soft" gold(I) ion for the "soft" sulfur donor of the thiomalate ligand. wikipedia.org In aqueous solutions, sodium aurothiomalate does not exist as a simple monomer but rather forms oligomeric or polymeric structures. researchgate.net
Research indicates that these structures can be complex and may exist in equilibrium. The predominant forms are believed to be cyclic or linear chains. researchgate.net Some studies have proposed that in solution, aurothiomalate primarily exists as a cyclic tetramer. researchgate.net The fundamental coordination motif in these polymers is a linear two-coordinate geometry at the gold center, forming -S-Au-S- linkages that constitute the backbone of the chain or ring. wikipedia.orgacs.org
The presence of excess thiol-containing ligands can influence this equilibrium. In an alkaline environment with an excess of a thiol (HSR), the polymeric [Au(I)-SR]n complexes can depolymerize to form soluble, monomeric [Au(SR)₂]⁻ compounds. researchgate.net This dynamic chemistry is a key feature of gold(I) thiolates and influences their behavior in chemical and biological systems.
| Structural Form | Description | Reference |
|---|---|---|
| Linear Polymer/Oligomer | Chain-like structures formed by repeating [-S-Au-] units. | researchgate.net |
| Cyclic Tetramer | A proposed ring structure consisting of four gold and four thiomalate units. | researchgate.net |
| Monomeric Bis-thiolate Complex | Forms in the presence of excess thiol, with the formula [Au(SR)₂]⁻. | researchgate.net |
Design and Synthesis of Thiol-Gold Nanoparticle Conjugates
The strong gold-sulfur bond is fundamental to the design and synthesis of gold nanoparticle (AuNP) conjugates. Thiol-containing molecules, including aurothiomalate analogues, can be readily attached to the surface of gold nanoparticles to create functional nanomaterials. nih.gov
There are two primary strategies for synthesizing these conjugates:
"Bottom-Up" Wet Chemical Synthesis : This is the most common approach, where a gold(III) salt (e.g., chloroauric acid) is reduced in the presence of a thiol-containing ligand. wikipedia.org The thiol serves a dual role: it can participate in the reduction of Au(III) to Au(I) and Au(0), and it acts as a capping agent, binding to the surface of the nascent nanoparticle to control its growth and provide stability. wikipedia.orgnih.gov Gold(I)-thiolate polymers are considered key intermediates in this process. wikipedia.org
Surface Functionalization of Pre-formed Nanoparticles : In this method, gold nanoparticles are synthesized first, often using a reducing agent like sodium citrate. mdpi.com Subsequently, a solution of the desired thiol-containing molecule is added. The thiol displaces the initial capping agent (e.g., citrate) on the nanoparticle surface due to the high affinity of sulfur for gold, forming a stable, self-assembled monolayer. nih.gov
The choice of thiol ligand allows for precise control over the surface chemistry of the nanoparticles, enabling the introduction of various functional groups (e.g., carboxyl, amino) for further applications. researchgate.net The stability of these thiol-gold nanoparticle conjugates is significantly higher than those prepared with other functional groups. nih.gov
Research into Bioconjugation Strategies (e.g., with Apoferritin)
Bioconjugation involves attaching a molecule like aurothiomalate to a larger biomolecule, such as a protein, to create a hybrid with novel properties. This strategy is being explored to enhance the delivery and activity of gold compounds. nih.govresearchgate.net
A notable example is the bioconjugation of aurothiomalate (AuTM) with human apoferritin (HuHf), a cage-like protein. nih.govresearchgate.net Research has demonstrated that reacting apoferritin with an excess of aurothiomalate yields a well-defined adduct. nih.govresearchgate.net
Key findings from this research include:
Stoichiometry : The resulting bioconjugate contains approximately three gold atoms per ferritin subunit. nih.govresearchgate.net
Binding Sites : The gold atoms are arranged in a small cluster that binds to specific cysteine residues on the protein surface, namely Cys90 and Cys102. nih.govresearchgate.net
Enhanced Properties : The resulting aurothiomalate-apoferritin bioconjugate was found to be significantly more cytotoxic against A2780 cancer cells than free aurothiomalate, primarily due to higher cellular gold uptake. nih.gov This suggests that apoferritin can serve as an effective nanocarrier for the gold drug. researchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Biomolecule | Human Apoferritin (HuHf) | nih.govresearchgate.net |
| Gold Atoms per Subunit | ~3 | nih.govresearchgate.net |
| Binding Residues | Cys90 and Cys102 | nih.govresearchgate.net |
| Resulting Effect | Enhanced cytotoxicity against A2780 cancer cells due to increased gold uptake. | nih.gov |
Beyond apoferritin, the interaction of aurothiomalate with other proteins has been studied. Electrospray ionization mass spectrometry has been used to explore its reactions with model proteins like ribonuclease A, cytochrome c, and lysozyme, revealing distinct metalation patterns compared to other gold drugs like auranofin. nih.gov
Computational and Theoretical Investigations of Aurothiomalate Sodium
Molecular Docking Simulations for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as aurothiomalate (B1210753), might bind to a protein target.
Research has identified several potential protein targets for aurothiomalate through experimental methods, and molecular modeling has been used to further elucidate these interactions. Two notable examples are Protein Kinase C iota (PKCι) and Human Serum Albumin (HSA).
Protein Kinase C iota (PKCι): Aurothiomalate has been identified as a potent inhibitor of the PB1 domain interaction between PKCι and the adaptor protein Par6. nih.govresearchgate.net Molecular modeling studies suggest a specific covalent interaction where aurothiomalate forms a cysteinyl-aurothiomalate adduct with a unique cysteine residue, Cys-69, located within the PB1 domain of PKCι. nih.govresearchgate.net This adduct is predicted to protrude into the binding cleft, thereby sterically hindering the interaction with Par6. nih.govresearchgate.net The sensitivity of cancer cells to aurothiomalate has been positively correlated with the expression levels of PKCι. nih.gov
Human Serum Albumin (HSA): As a major transport protein in the blood, HSA's binding characteristics significantly affect a drug's distribution and availability. In vitro studies using equilibrium dialysis have investigated the binding of aurothiomalate to HSA. These studies have determined association constants for this interaction, indicating a high-affinity binding site. nih.govkarger.comnih.gov It is proposed that the high-affinity binding site for the gold(I) ion of aurothiomalate is the sulfhydryl group of the cysteine-34 residue. nih.gov
| Protein Target | Proposed Binding Site / Interaction | Binding Affinity (Association Constant) |
| Protein Kinase C iota (PKCι) | Covalent adduct with Cys-69 in the PB1 domain | Not explicitly quantified in docking score |
| Human Serum Albumin (HSA) | High-affinity site, likely the sulfhydryl group of Cys-34 | K₁ = 3.0 x 10⁴ M⁻¹ nih.gov |
| Human Serum Albumin (HSA) | Single high-affinity site | K = 6.1 x 10³ M⁻¹ karger.com |
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net This technique allows for the observation of the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and stability of protein-ligand complexes. nih.gov
While specific MD simulation studies focused exclusively on sodium aurothiomalate were not prevalent in the reviewed literature, the methodology is crucial for understanding the dynamics of its interaction with protein targets like PKCι and HSA. An MD simulation of an aurothiomalate-protein complex would typically involve the following analyses:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached equilibrium and is structurally stable. plos.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify the flexible regions of the protein. Analysis of RMSF can reveal how ligand binding affects the local dynamics of the protein, particularly in and around the binding site.
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. The persistence of specific hydrogen bonds indicates their importance in stabilizing the complex.
Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex from the MD simulation trajectory, providing a theoretical quantification of the binding affinity. plos.org
By applying these analyses to a system such as aurothiomalate bound to PKCι, researchers could validate the stability of the predicted covalent adduct and observe any allosteric conformational changes that might occur upon binding, further explaining its inhibitory effect.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.comsemanticscholar.org These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.
For sodium aurothiomalate, quantum chemical calculations can elucidate several key properties:
Molecular Geometry: DFT can be used to optimize the three-dimensional structure of aurothiomalate, predicting bond lengths and angles.
Charge Distribution: Calculation of the partial charges on each atom (e.g., using Mulliken population analysis) can identify the most electropositive and electronegative sites in the molecule. This is crucial for predicting how aurothiomalate will interact with biological molecules; for instance, identifying the sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.
| Quantum Chemical Parameter | Significance for Aurothiomalate Reactivity |
| Optimized Molecular Geometry | Provides the most stable 3D structure for further simulations. |
| Partial Atomic Charges | Identifies electrophilic (e.g., Au⁺) and nucleophilic centers, predicting interaction sites with amino acid residues. |
| HOMO Energy | Indicates the propensity to donate electrons to biological targets. |
| LUMO Energy | Indicates the ability to accept electrons from biological targets. |
| HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity, which is characteristic of its interaction with sulfhydryl groups. |
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active ligands and extracting their common features (ligand-based). mdpi.com
In the context of aurothiomalate and other gold(I) compounds, a pharmacophore model would define the key features responsible for their therapeutic effects. While specific pharmacophore models for aurothiomalate are not widely published, studies on other gold-based inhibitors can provide a framework for what such a model might entail.
Key Pharmacophoric Features: For gold(I) thiolates, a pharmacophore model would likely include:
A feature representing the gold(I) ion, capable of soft-soft interactions with cysteine residues.
Hydrogen bond donors and acceptors on the thiomalate ligand that can form interactions with the protein target.
Ligand-Based Design: The development of other gold-based therapeutic agents has benefited from ligand-based design principles. For instance, attaching a gold(I) center to a known pharmacophore, such as a non-steroidal anti-inflammatory drug (NSAID), can create a multi-target drug with enhanced activity. nih.gov Similarly, gold-based compounds have been designed to inhibit the MYC protein by conjugating a gold warhead to a known MYC-binding ligand. nih.gov This approach uses the gold atom's reactivity to covalently modify the target protein, enhancing the binding affinity and efficacy of the ligand.
These approaches suggest that future design of aurothiomalate analogs could involve modifying the thiomalate backbone to improve binding to specific targets or to introduce new interactions, guided by pharmacophore models derived from known gold-protein interactions.
Emerging Research Directions and Methodological Innovations for Aurothiomalate Sodium
Development of Novel Mechanistic Probes for Gold Compounds
A significant challenge in elucidating the precise mechanisms of action of gold compounds like sodium aurothiomalate (B1210753) has been the difficulty in tracking their interactions within a complex cellular environment. To address this, researchers are actively developing novel mechanistic probes. A promising avenue of this research is the design of fluorescent probes that can visualize the uptake, distribution, and binding of gold ions within cells.
These probes are often designed based on the principle of fluorescence quenching or enhancement upon binding to gold ions. For instance, a fluorescent molecule can be engineered to have its fluorescence "turned off" in its free state and "turned on" when it interacts with gold. This allows for real-time imaging of gold trafficking and localization in living cells, providing invaluable insights into which cellular compartments and biomolecules sodium aurothiomalate interacts with.
| Probe Type | Sensing Mechanism | Potential Application for Aurothiomalate Research |
| Rhodamine-based probes | Spirolactam ring-opening upon gold binding, leading to fluorescence enhancement. | Visualizing intracellular accumulation and distribution of gold released from sodium aurothiomalate. |
| Coumarin-based probes | Gold-catalyzed cyclization reaction resulting in a fluorescent product. | Quantifying gold ion concentration in specific cellular compartments. |
| Quantum dot-based nanosensors | Fluorescence resonance energy transfer (FRET) between a quantum dot and a gold nanoparticle. | Studying the dynamics of gold-protein interactions in real-time. |
These innovative probes are instrumental in moving beyond bulk measurements to single-cell and subcellular analyses of sodium aurothiomalate's behavior.
Exploration of Aurothiomalate (Sodium) in Other Biological Contexts (e.g., Antimicrobial Adjuvants)
While historically recognized for its anti-inflammatory properties, emerging research is exploring the utility of sodium aurothiomalate in other biological contexts, notably as an antimicrobial adjuvant. The concept of an antimicrobial adjuvant is to use a compound that may not be a potent antibiotic on its own but can enhance the efficacy of existing antibiotics, particularly against drug-resistant pathogens.
Studies on other gold compounds, such as auranofin, have demonstrated synergistic effects when combined with conventional antibiotics. nih.gov This has spurred interest in investigating whether sodium aurothiomalate possesses similar capabilities. The proposed mechanisms for this adjuvant activity include the inhibition of bacterial enzymes that contribute to antibiotic resistance and the disruption of bacterial cellular processes that are not targeted by conventional antibiotics. For example, gold compounds are known to target thiol-containing enzymes, which are abundant in bacteria and play crucial roles in their survival.
Research in this area is focused on:
Synergy screening: Testing combinations of sodium aurothiomalate with a panel of antibiotics against various bacterial strains, including multidrug-resistant isolates.
Mechanism of action studies: Investigating how sodium aurothiomalate potentiates the antimicrobial activity of other drugs. This includes examining its effects on bacterial cell wall integrity, enzyme activity, and efflux pump function.
In vivo efficacy: Evaluating the effectiveness of combination therapies in animal models of infection.
The exploration of sodium aurothiomalate as an antimicrobial adjuvant holds promise for addressing the growing crisis of antibiotic resistance.
Advanced Delivery System Research for Mechanistic Studies
To better understand the cellular and molecular mechanisms of sodium aurothiomalate, researchers are developing advanced delivery systems. These systems are not only aimed at improving therapeutic efficacy but are also designed as tools for mechanistic investigations. By controlling the delivery of sodium aurothiomalate to specific cells or subcellular compartments, scientists can dissect its effects with greater precision.
Lipid-based delivery systems, such as liposomes and solid lipid nanoparticles, are particularly promising. cas.orgmdpi.comnih.gov These carriers can encapsulate sodium aurothiomalate, altering its pharmacokinetic profile and enabling targeted delivery. For mechanistic studies, these systems can be engineered to:
Facilitate cellular uptake: By modifying the surface of the delivery vehicle with specific ligands, researchers can enhance the uptake of sodium aurothiomalate by particular cell types, allowing for the study of its cell-specific effects.
Control intracellular release: Stimuli-responsive delivery systems can be designed to release their cargo in response to specific intracellular triggers, such as changes in pH or the presence of certain enzymes. This allows for the investigation of the effects of sodium aurothiomalate within specific subcellular locations.
Overcome drug resistance mechanisms: In the context of cancer research, delivery systems can be used to bypass efflux pumps that are responsible for multidrug resistance, enabling a clearer understanding of the compound's cytotoxic mechanisms. mdpi.com
| Delivery System | Key Features for Mechanistic Studies | Research Focus |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, surface can be functionalized for targeting. | Studying the role of cellular uptake pathways in the activity of sodium aurothiomalate. |
| Solid Lipid Nanoparticles | High stability, controlled release profiles, potential for oral delivery. | Investigating the long-term intracellular fate and metabolism of sodium aurothiomalate. |
| Polymeric Micelles | Small size, can solubilize poorly water-soluble drugs, stimuli-responsive release. | Elucidating the effects of sodium aurothiomalate in specific subcellular compartments. |
The development of these advanced delivery systems is providing researchers with powerful tools to unravel the complex biological interactions of sodium aurothiomalate.
Integration of Systems Biology and Omics Approaches in Aurothiomalate (Sodium) Research
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized drug discovery and mechanistic studies. nih.govnih.gov The integration of these approaches, known as systems biology, provides a holistic view of the cellular response to a drug, moving beyond the traditional "one drug, one target" paradigm.
In the context of sodium aurothiomalate research, systems biology and omics approaches are being employed to:
Identify novel drug targets: Proteomics studies can identify the specific proteins that bind to sodium aurothiomalate, providing a comprehensive map of its potential molecular targets. nih.govasbmb.orgfrontiersin.org One study, for instance, utilized mass spectrometry to analyze the interaction of aurothiomalate with model proteins like ribonuclease A, cytochrome c, and lysozyme. nih.gov
Elucidate mechanisms of action: By analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) following treatment with sodium aurothiomalate, researchers can reconstruct the cellular pathways that are modulated by the drug. nih.govmdpi.commdpi.com
Discover biomarkers of drug response: Omics data can be used to identify molecular signatures that predict whether a patient will respond to treatment with sodium aurothiomalate, paving the way for personalized medicine approaches.
| Omics Technology | Application in Aurothiomalate Research | Potential Insights |
| Proteomics | Identification of protein binding partners. | Uncovering direct molecular targets and off-target effects. |
| Transcriptomics | Analysis of global gene expression changes. | Understanding the downstream signaling pathways affected by the drug. |
| Metabolomics | Profiling of cellular metabolite alterations. | Revealing the impact of sodium aurothiomalate on cellular metabolism. |
| Genomics | Identification of genetic variations influencing drug response. | Discovering biomarkers for patient stratification. |
The integration of these powerful technologies is providing an unprecedented level of detail into the biological effects of sodium aurothiomalate, opening up new avenues for its therapeutic application.
Q & A
What analytical methods are recommended for assessing the purity and gold content of sodium aurothiomalate?
To determine purity, sodium aurothiomalate undergoes reactivity tests (e.g., precipitation with calcium nitrate tetrahydrate or silver nitrate) and quantitative analysis via atomic absorption spectroscopy (AAS) using standard gold solutions . The gold content (49.0–52.5% post-drying) is validated by vacuum desiccation with phosphorus(V) oxide at 80°C for 4 hours. AAS parameters must align with USP standards to minimize matrix interference .
How does sodium aurothiomalate inhibit PKCι signaling in non-small cell lung cancer (NSCLC) studies?
Advanced research shows sodium aurothiomalate binds directly to PKCι, disrupting its interaction with Par6 and blocking downstream Rac1-Pak-Mek-Erk signaling. Methodologically, this is demonstrated via co-immunoprecipitation assays and luciferase reporter systems measuring NF-κB activation. Doses of 25 µM for 6 hours inhibit TNFα-induced pro-inflammatory gene expression (e.g., COX-2) .
What are the critical considerations for designing in vitro experiments to evaluate sodium aurothiomalate’s anti-inflammatory effects?
Researchers should standardize cell lines (e.g., A549 NSCLC cells), pre-treat with TNFα to induce inflammation, and use qPCR/Western blot to quantify target genes (E-selectin, NF-κB). Dose-response curves (10–50 µM) and time-course analyses (2–24 hours) are essential to identify IC50 values . Include controls for gold ion leaching to confirm specificity .
How can contradictory data on sodium aurothiomalate’s efficacy in rheumatoid arthritis (RA) versus cancer models be resolved?
Contradictions often arise from differential PKCι expression levels across tissues. Advanced studies should incorporate tissue-specific PKCι knockout models and meta-analyses of clinical RA trials versus preclinical cancer data. Systematic reviews using PRISMA guidelines can contextualize dose-dependent effects and off-target pathways .
What safety protocols are mandatory when handling sodium aurothiomalate in laboratory settings?
Use chemical fume hoods (≥100 ft/min face velocity) and impervious gloves (tested for gold compound compatibility). Respiratory protection (P100/P3 filters) is required for aerosol-prone steps. Risk assessments must precede experiments, referencing OSHA HCS standards and institutional biosafety committees .
What methodologies validate sodium aurothiomalate’s selectivity for TrxR inhibition over other redox enzymes?
Employ enzyme activity assays comparing TrxR inhibition (e.g., DTNB reduction assay) against glutathione reductase or thioredoxin. Use recombinant enzymes and competitive inhibitors (e.g., auranofin) to calculate selectivity indices. Mass spectrometry confirms direct binding to TrxR’s selenocysteine active site .
How should researchers design longitudinal studies to assess sodium aurothiomalate’s nephrotoxicity in preclinical models?
Use Sprague-Dawley rats dosed at 5–20 mg/kg/week for 12 weeks. Monitor serum creatinine, BUN, and urinary biomarkers (KIM-1, NGAL). Histopathological analysis (PAS staining) quantifies glomerular damage. Compare with gold-standard nephrotoxins (e.g., cisplatin) to establish relative risk .
What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data in sodium aurothiomalate studies?
Non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates IC50 values. For heteroscedastic data, use Welch’s ANOVA with Games-Howell post-hoc tests. Meta-regression models address variability in cell line sensitivity .
How can researchers mitigate batch-to-batch variability in sodium aurothiomalate formulations?
Characterize each batch via HPLC-ICP-MS to quantify gold speciation (Au⁰ vs. Au³⁺). Stability studies (40°C/75% RH for 1 month) under nitrogen/argon identify degradation products. Standardize storage in amber vials at ≤20°C with desiccants .
What ethical frameworks apply to clinical trials testing sodium aurothiomalate’s repurposing for oncology?
Adhere to ICH-GCP guidelines, emphasizing informed consent for off-label use. Include Data Safety Monitoring Boards (DSMBs) to review renal/hepatic adverse events. Preclinical justification must demonstrate PKCι overexpression in patient-derived xenografts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
